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Core Science & Biosynthesis

Foundational

Z-Met-OSu Storage, Stability, and Shelf Life: A Comprehensive Technical Guide

Executive Summary Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester, CAS: 3392-01-6) is a critical, pre-activated building block widely utilized in peptide synthesis and bioconjugation[1]. It enables...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester, CAS: 3392-01-6) is a critical, pre-activated building block widely utilized in peptide synthesis and bioconjugation[1]. It enables the highly specific formation of peptide bonds without the need for in situ coupling reagents (like HATU or DCC). However, the molecule possesses a bipartite reactive nature: an oxidation-prone thioether in the methionine side chain and a highly moisture-sensitive N-hydroxysuccinimide (NHS) active ester.

For researchers and drug development professionals, understanding the thermodynamic and kinetic vulnerabilities of Z-Met-OSu is paramount. Poor handling does not merely reduce yield; it introduces structurally similar impurities (such as sulfoxides) that are notoriously difficult to separate via preparative HPLC. This guide provides a mechanistic overview of Z-Met-OSu degradation and establishes self-validating protocols for its long-term storage and handling.

Mechanistic Vulnerabilities of Z-Met-OSu

To design an effective storage protocol, one must first understand the chemical causality behind the degradation of Z-Met-OSu. The molecule degrades via two distinct, environmentally driven pathways.

Thioether Oxidation (The Methionine Liability)

The sulfur atom within the methionine side chain is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen, yielding methionine sulfoxide [Met(O)] and, under prolonged exposure, methionine sulfone[2].

  • Causality: This oxidation is accelerated by ambient temperatures, exposure to UV light (which generates free radicals), and the presence of trace transition metals. Because the Z-protecting group and the OSu ester remain intact during this process, the resulting Z-Met(O)-OSu impurity will actively couple to your growing peptide chain, permanently embedding the oxidized defect into the final product[3].

N-Hydroxysuccinimide (NHS) Ester Hydrolysis (The Moisture Liability)

NHS esters are designed to undergo rapid nucleophilic attack by primary amines. However, water acts as a competing nucleophile.

  • Causality: Z-Met-OSu is highly hygroscopic. If exposed to ambient humidity, water molecules attack the carbonyl carbon of the ester. This irreversible hydrolysis cleaves the molecule into inactive Z-Met-OH and free N-hydroxysuccinimide[4]. In aqueous or semi-aqueous environments at physiological pH, the half-life of an NHS ester is merely 1 to 4 hours[4]. Even in anhydrous hygroscopic solvents like DMF or DMSO, trace moisture drawn from the air will rapidly degrade the reagent[5].

Degradation ZMet Z-Met-OSu (Intact Active Ester) Hydrolysis Z-Met-OH + NHS (Hydrolyzed Inactive) ZMet->Hydrolysis Hydrolysis (Fast at ambient humidity) Oxidation Z-Met(O)-OSu (Sulfoxide Impurity) ZMet->Oxidation Oxidation (Light/Temp dependent) H2O Moisture (H2O) H2O->ZMet Nucleophilic Attack on OSu Ester O2 Oxygen / ROS O2->ZMet Electrophilic Attack on Thioether

Degradation pathways of Z-Met-OSu highlighting moisture-driven hydrolysis and oxygen-driven oxidation.

Quantitative Stability & Shelf Life Matrix

The following matrix synthesizes the expected stability of Z-Met-OSu under various environmental conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon (Heavy Inert)Amber glass, desiccated12 – 24 monthsNegligible
2-8°C (Short-term) Nitrogen / ArgonAmber glass, desiccated3 – 6 monthsSlow thioether oxidation
25°C (Room Temp) Ambient AirClear glass< 1 weekRapid hydrolysis & oxidation
In Solution (DMF/DMSO) AmbientAny1 – 4 hoursExtremely rapid hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, handling protocols must be treated as self-validating systems. The following workflow ensures that Z-Met-OSu is protected from its two primary enemies: moisture and oxygen.

Protocol: Inert Aliquoting and Storage Workflow

Rationale: Repeatedly opening a bulk container of Z-Met-OSu introduces fresh moisture and oxygen with every use. Aliquoting into single-use vials immediately upon receipt minimizes freeze-thaw cycles and atmospheric exposure.

  • Thermal Equilibration (Critical Step): Upon receiving Z-Met-OSu on dry ice, place the sealed bottle inside a desiccator at room temperature for at least 30 to 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating rapid ester hydrolysis[5].

  • Inert Transfer: Move the equilibrated, unopened bottle into a glovebox or a localized inert atmosphere (glove bag) purged with dry Nitrogen or Argon.

  • Aliquoting: Weigh out single-use quantities (e.g., 100 mg to 500 mg) into amber glass vials .

    • Causality: Amber glass blocks UV transmission, preventing photo-catalyzed ROS generation that drives methionine oxidation.

  • Argon Purging: Gently purge each open vial with a stream of Argon gas before capping.

    • Causality: Argon is significantly denser than ambient air (1.78 g/L vs 1.29 g/L) and Nitrogen (1.16 g/L). It settles at the bottom of the vial, creating a stable, physical protective blanket over the solid powder.

  • Sealing and Storage: Seal the vials tightly using caps with PTFE (Teflon) septa, wrap the caps in Parafilm, and store immediately at -20°C in a secondary container filled with active desiccant (e.g., Drierite).

Workflow Start 1. Receive Z-Met-OSu (Cold / Dry Ice) Equilibrate 2. Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevents Condensation Glovebox 3. Transfer to Glovebox (Inert Atmosphere) Equilibrate->Glovebox Maintains Dryness Aliquot 4. Aliquot into Amber Glass Vials Glovebox->Aliquot Protects from UV/O2 Argon 5. Purge with Argon (Heavy Inert Gas) Aliquot->Argon Displaces O2/H2O Seal 6. Seal with PTFE Caps & Parafilm Argon->Seal Locks Atmosphere Store 7. Store at -20°C (Desiccated) Seal->Store Long-term Stability

Self-validating workflow for the aliquoting, inert gas purging, and long-term storage of Z-Met-OSu.

Protocol: Pre-Synthesis Quality Control (QC) via LC-MS

Validation Checkpoint: To validate the integrity of the storage system, you must establish a baseline purity profile.

  • Take a 1 mg sample from a random aliquot.

  • Dissolve immediately in anhydrous Acetonitrile (do not use water or unpurged methanol).

  • Inject into an LC-MS system.

  • Acceptance Criteria: The intact Z-Met-OSu mass ( M+H=381.4 ) must represent >96% of the total ion current. The sulfoxide impurity Z-Met(O)-OSu ( M+H=397.4 ) and the hydrolyzed byproduct Z-Met-OH ( M+H=284.3 ) must each be <1% . If hydrolysis exceeds 5%, the batch has been compromised by moisture and will result in poor coupling yields.

Mitigation Strategies During Peptide Synthesis

Even if Z-Met-OSu is stored perfectly, the methionine thioether remains vulnerable during downstream Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, particularly during acidic cleavage steps[3].

If oxidation occurs, it is not necessarily a terminal failure. Research demonstrates that the addition of sulfide scavengers, such as 20% (v/v) tetrahydrothiophene (THT), to the synthesis solvent can significantly suppress oxidation rates[2]. Furthermore, if methionine sulfoxide [Met(O)] does form, it can be effectively reduced back to native methionine post-synthesis. Treating the crude peptide with ammonium iodide ( NH4​I ) and dimethyl sulfide ( Me2​S ) in neat trifluoroacetic acid (TFA) at 0°C typically restores >99% of the unprotected peptide without scrambling existing disulfide bonds[2][3].

References

  • ResearchGate / Acta Chemica Scandinavica. Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis.[2][Link]

  • Grokipedia. N-Hydroxysuccinimide (Stability and decomposition of NHS esters).[4][Link]

  • ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[3][Link]

Sources

Exploratory

The Reactivity of Z-Met-OSu: A Definitive Guide to Aminolysis Kinetics and Peptide Coupling

Abstract N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) is a highly versatile, pre-activated amino acid derivative utilized extensively in liquid-phase peptide synthesis and bioconjugation. Under...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) is a highly versatile, pre-activated amino acid derivative utilized extensively in liquid-phase peptide synthesis and bioconjugation. Understanding its differential reactivity with primary versus secondary amines is critical for designing high-yield synthetic routes and avoiding off-target side reactions. This whitepaper details the mechanistic causality, kinetic profiles, and field-proven methodologies for utilizing Z-Met-OSu in complex molecular assemblies.

Mechanistic Causality: The Aminolysis of NHS Esters

The coupling of Z-Met-OSu with an amine is an acyl substitution reaction driven by the excellent leaving-group capability of the N-hydroxysuccinimide (NHS) moiety. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the activated ester, leading to a reversible tetrahedral intermediate. The subsequent rate-determining step is the breakdown of this intermediate, which expels the NHS leaving group and yields a stable amide bond[1].

Primary vs. Secondary Amine Kinetics

The reactivity of Z-Met-OSu is profoundly dictated by the steric environment and basicity of the attacking nucleophile:

  • Primary Amines (1°): Unhindered primary aliphatic amines are highly potent nucleophiles. The lack of steric bulk allows for rapid formation of the tetrahedral intermediate. Under optimal conditions (>200-fold excess), the aminolysis of NHS esters with reactive primary amines can reach >96% completion within 3 minutes[1].

  • Secondary Amines (2°): Secondary amines exhibit significantly reduced reaction rates. The bulky substituents surrounding the nucleophilic nitrogen create severe steric hindrance, increasing the activation energy required to form the tetrahedral intermediate[2]. Consequently, Z-Met-OSu reacts highly selectively with primary amines in competitive environments, often allowing for chemoselective amidation without the need to protect secondary amines[2].

Mechanism A Z-Met-OSu (Activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (1° or 2°) B->C D Z-Met-Amide (Stable Product) C->D Rate-determining breakdown E NHS (Leaving Group) C->E Elimination

Reaction pathway of Z-Met-OSu aminolysis via a tetrahedral intermediate.

The Competing Pathway: Hydrolysis

A critical factor in experimental design is the competing hydrolysis of the NHS ester. In aqueous or semi-aqueous environments, water acts as a weak nucleophile. The half-life of an NHS ester is highly pH-dependent: at pH 7.0 and 4 °C, the half-life is approximately 4–5 hours, but it plummets to merely 10 minutes at pH 8.6[3]. Therefore, maintaining strict pH control (optimally 8.3–8.5) is essential to balance amine deprotonation (enhancing nucleophilicity) against ester hydrolysis[4].

Quantitative Reactivity Profile

To facilitate logical experimental design, the thermodynamic and kinetic parameters of Z-Met-OSu reactivity are summarized below.

Table 1: Comparative Reactivity Profile of Z-Met-OSu

ParameterPrimary Amines (-NH2)Secondary Amines (-NHR)Competing Hydrolysis (H2O)
Nucleophilicity HighModerate to LowLow
Steric Hindrance MinimalHighNone
Typical Reaction Time 10 min – 2 hours12 hours – 48 hourspH Dependent (10 min to 5 hrs)
Optimal pH (Aqueous) 8.3 – 8.5[4]> 8.5 (Requires forcing)N/A (Degradation pathway)
Chemoselectivity Highly SelectivePoor (unless forced)N/A
Required Equivalents 1.0 - 1.2 eq2.0 - 5.0 eqN/A

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality. The following workflows demonstrate how to manipulate conditions to achieve high-yield amidation with Z-Met-OSu.

Protocol A: Liquid-Phase Coupling with a Primary Amine

Context: This protocol is modeled after the industrial liquid-phase synthesis of Acetyl hexapeptide-8, specifically the coupling of Z-Met-OSu with H-Gln(Trt)-OH[5].

Rationale: The primary amine of H-Gln(Trt)-OH is highly reactive. A biphasic or mixed organic/aqueous system (THF/Water) is used with Na₂CO₃ as a mild base. The base ensures the primary amine remains deprotonated while the low temperature suppresses NHS ester hydrolysis.

Step-by-Step Methodology:

  • Amine Solubilization & Activation: Accurately weigh 1.0 equivalent of the primary amine (e.g., H-Gln(Trt)-OH). Suspend in a 10% aqueous Na₂CO₃ solution. Stir until completely dissolved. The alkaline environment (pH ~8.5) ensures the amine is in its free-base, nucleophilic form.

  • Ester Preparation: Dissolve 1.0 equivalent of Z-Met-OSu in anhydrous Tetrahydrofuran (THF). Crucial step: Ensure the THF is strictly anhydrous to prevent premature hydrolysis before mixing.

  • Coupling Reaction: Chill the amine solution to 0–5 °C. Add the Z-Met-OSu/THF solution dropwise under vigorous stirring. The low temperature mitigates the exothermic nature of the coupling and drastically reduces the rate of hydrolysis[5].

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF. Adjust the aqueous layer to pH ~3.0 using 1M HCl to protonate the newly formed peptide acid, driving it into the organic phase. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and crystallize the product.

Protocol B: Forcing Amidation with a Secondary Amine

Context: Coupling Z-Met-OSu to a sterically hindered secondary amine requires bypassing the kinetic barrier.

Rationale: Because secondary amines react sluggishly[2], aqueous buffers must be abandoned to eliminate hydrolysis. The reaction must be performed in a strictly anhydrous polar aprotic solvent with a non-nucleophilic organic base and elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the secondary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) in anhydrous N,N-Dimethylformamide (DMF). Note: Ensure the DMF is high-quality and free of dimethylamine degradation products, which will aggressively outcompete your secondary amine[4].

  • Coupling: Add 1.5 to 2.0 equivalents of Z-Met-OSu. The excess activated ester compensates for the slow reaction rate.

  • Thermal Activation: Heat the reaction mixture to 40–50 °C. Stir continuously for 24–48 hours under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the methionine thioether.

  • Workup: Quench the reaction by adding a small amount of primary amine (e.g., ethanolamine) to scavenge unreacted Z-Met-OSu. Evaporate the DMF under high vacuum, redissolve in Dichloromethane (DCM), and perform standard acid/base aqueous washes to remove the NHS byproduct and DIEA salts.

Workflow Step1 Step 1: Solubilization Z-Met-OSu in THF/DMF Step3 Step 3: Coupling 0-25°C, pH 8.3-8.5 Step1->Step3 Step2 Step 2: Activation Amine + Base (Na2CO3/DIEA) Step2->Step3 Step4 Step 4: Quenching Acidification & Extraction Step3->Step4 Step5 Step 5: Isolation Crystallization/Prep-HPLC Step4->Step5

Step-by-step workflow for Z-Met-OSu peptide coupling and isolation.

Troubleshooting & Structural Integrity

When working with Z-Met-OSu, two specific structural vulnerabilities must be managed:

  • Methionine Oxidation: The thioether group of methionine is highly susceptible to oxidation, forming methionine sulfoxide or sulfone. Solution: Degas all solvents prior to use. Avoid the use of oxidative reagents during workup. If oxidation occurs, it can sometimes be reversed post-synthesis using reducing agents like dithiothreitol (DTT) or ammonium iodide, though prevention is vastly superior.

  • Racemization Control: The activation of the C-terminus as an NHS ester inherently increases the risk of racemization via an oxazolone intermediate. However, the presence of the Z (benzyloxycarbonyl) protecting group on the N-terminus acts as a urethane-type protector. This structure strongly disfavors oxazolone formation, ensuring that the L-configuration of the methionine residue is preserved during coupling.

References

  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine.
  • Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible?
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjug

Sources

Foundational

Precision Peptide Engineering: The Critical Role of N-Hydroxysuccinimide in Z-Met-OSu Activation

Abstract In the synthesis of complex peptides, the activation of the C-terminal carboxylic acid is a fundamental yet delicate step. Methionine-containing building blocks, such as N-benzyloxycarbonyl-L-methionine (Z-Met-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the synthesis of complex peptides, the activation of the C-terminal carboxylic acid is a fundamental yet delicate step. Methionine-containing building blocks, such as N-benzyloxycarbonyl-L-methionine (Z-Met-OH), present unique challenges due to the susceptibility of the thioether side chain to oxidation and the general risk of racemization during coupling. This technical whitepaper provides an in-depth mechanistic analysis of how N-hydroxysuccinimide (NHS) facilitates the safe, efficient, and stereochemically pure activation of Z-Met-OH into its active ester, Z-Met-OSu.

The Biochemical Imperative for Pre-Activation

Direct condensation of a carboxylic acid with an amine requires extreme conditions that are incompatible with delicate amino acid side chains. To bypass this, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxyl group. However, the initial intermediate formed—an O-acylisourea—is dangerously unstable.

Without intervention, the O-acylisourea is prone to two parasitic pathways:

  • O-to-N Acyl Migration: A spontaneous rearrangement into a dead-end, unreactive N-acylurea.

  • Oxazolone Formation: Intramolecular attack by the adjacent carbonyl oxygen, leading to the formation of an oxazolone intermediate. This pathway is the primary culprit behind racemization (loss of stereochemical purity) in peptide synthesis.

To rescue the reaction from these dead ends, an additive is required. This is where N-hydroxysuccinimide (NHS) becomes chemically indispensable[1].

Mechanistic Role of N-Hydroxysuccinimide (NHS)

NHS acts as an aggressive, transient nucleophile. When introduced into the activation mixture, NHS outcompetes the detrimental intramolecular side reactions by rapidly attacking the O-acylisourea intermediate[2].

The result is the formation of an NHS ester (Z-Met-OSu). This pre-activated ester strikes a perfect biochemical balance: it is stable enough to be isolated, purified, and stored, yet reactive enough to undergo efficient aminolysis when introduced to a primary amine[3].

Mechanism A Z-Met-OH + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead End) B->C Rearrangement (Without NHS) D Z-Met-OSu (Active Ester) B->D Nucleophilic Attack E DCU (Byproduct) B->E Elimination NHS NHS (Nucleophile) NHS->B

Mechanistic pathway of Z-Met-OSu formation highlighting NHS-mediated trapping.

Self-Validating Experimental Protocol: Synthesis of Z-Met-OSu

The synthesis of Z-Met-OSu must be tightly controlled to prevent the oxidation of methionine and the hydrolysis of the active ester. The following protocol utilizes DCC and NHS in a non-aqueous environment[4].

Causality-Driven Methodology
  • Step 1: Anhydrous Solvation. Dissolve 1.0 eq of Z-Met-OH and 1.2 eq of NHS in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

    • Causality: Water is a competing nucleophile. Even trace moisture will hydrolyze the O-acylisourea back to the starting carboxylic acid, plummeting the yield.

  • Step 2: Thermal Control & Activation. Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of DCC dropwise.

    • Causality: The formation of the O-acylisourea is highly exothermic. Maintaining 0°C suppresses the activation energy required for the unwanted O-to-N acyl migration, giving NHS the kinetic advantage.

  • Step 3: Incubation & In-Process Validation. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature for 4-6 hours.

    • Validation: The reaction is self-indicating. As the NHS ester forms, dicyclohexylurea (DCU) is eliminated as a highly insoluble white precipitate. The appearance of this precipitate confirms successful activation[4].

  • Step 4: Isolation. Filter the reaction mixture to remove the DCU byproduct. Concentrate the filtrate under reduced pressure and recrystallize the Z-Met-OSu from an ethyl acetate/hexane mixture.

Workflow Step1 Step 1: Solvation Dissolve Z-Met-OH & NHS in dry DMF Step2 Step 2: Activation Add DCC dropwise at 0°C Step1->Step2 Step3 Step 3: Incubation Stir at RT; observe DCU precipitation Step2->Step3 Step4 Step 4: Filtration Filter out insoluble DCU byproduct Step3->Step4 Step5 Step 5: Isolation Evaporate solvent & recrystallize Z-Met-OSu Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of Z-Met-OSu.

Quantitative Analysis of Activation Strategies

The superiority of NHS-mediated pre-activation becomes evident when comparing reaction metrics. The table below summarizes the quantitative advantages of utilizing isolated Z-Met-OSu over in-situ activation methods.

Activation StrategyIntermediate StabilityRacemization RiskTypical YieldDownstream Purification
DCC Alone (No Additive) Very Low (O-acylisourea)High (Oxazolone pathway)50 - 70%Difficult (Residual DCU in peptide)
DCC + NHS (In-situ) Moderate (Transient NHS ester)Low80 - 90%Moderate (DCU must be filtered post-coupling)
Pre-activated Z-Met-OSu High (Isolable & Storable) Very Low > 90% Simple (NHS byproduct is water-soluble)

Downstream Application: Aminolysis and Peptide Bond Formation

Once synthesized, Z-Met-OSu serves as a highly efficient building block. During the actual peptide coupling phase, the NHS ester reacts with the primary amine (N-terminus) of the subsequent amino acid or peptide chain[5].

This reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate quickly collapses, forging a stable, irreversible amide bond and ejecting NHS as a leaving group[6]. Because the NHS byproduct is highly water-soluble, it can be effortlessly removed during standard aqueous workup or dialysis, leaving a highly pure peptide product.

Aminolysis A Z-Met-OSu C Tetrahedral Intermediate A->C Amine Attack B H2N-Peptide B->C D Z-Met-Peptide (Amide Bond) C->D Collapse E NHS (Leaving Group) C->E Release

Aminolysis of Z-Met-OSu depicting nucleophilic attack and NHS release.

Conclusion

The integration of N-hydroxysuccinimide into the activation of Z-Met-OH is a masterclass in kinetic control. By intercepting the unstable O-acylisourea intermediate, NHS prevents racemization and dead-end rearrangements, yielding the robust Z-Met-OSu active ester. For researchers and drug development professionals, utilizing pre-activated NHS esters ensures higher coupling efficiencies, simplified downstream purification, and the preservation of stereochemical integrity in complex peptide therapeutics.

References

  • Title: N-Hydroxysuccinimide Ester - an overview Source: Grokipedia / ScienceDirect Topics URL
  • Title: The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry Source: Benchchem URL
  • Title: Bioconjugation and crosslinking technical handbook Source: Thermo Fisher Scientific URL
  • Title: Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics Source: ChemicalBook URL
  • Title: Synthesis pathway of NHS-Ala-Ala-Asn peptide Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: Liquid-Phase Peptide Synthesis (LPPS) Protocol Using Z-Met-OSu

Introduction and Mechanistic Principles The synthesis of pharmaceutical-grade peptides often requires scaling up beyond the practical limits of Solid-Phase Peptide Synthesis (SPPS). Liquid-Phase Peptide Synthesis (LPPS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The synthesis of pharmaceutical-grade peptides often requires scaling up beyond the practical limits of Solid-Phase Peptide Synthesis (SPPS). Liquid-Phase Peptide Synthesis (LPPS) provides a highly scalable, cost-effective alternative for short peptide fragments, such as those used in the commercial production of Acetyl hexapeptide-8 (Argireline)[1].

A critical component in successful LPPS is the selection of the coupling strategy. Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester, CAS: 3392-01-6)[2] is a pre-activated amino acid derivative that allows for highly efficient amide bond formation without the need for in-situ coupling reagents like DCC or EDC[3]. Originally pioneered by Anderson et al. in 1964, N-hydroxysuccinimide (NHS) esters are favored because they undergo rapid nucleophilic attack by primary amines while minimizing the risk of epimerization (racemization)[4]. Furthermore, the leaving group—N-hydroxysuccinimide—is highly water-soluble, which establishes a self-validating purification system where the byproduct is easily washed away in the aqueous phase, leaving the highly pure protected peptide in the organic phase[4].

G ZMet Z-Met-OSu (Pre-activated Ester) Reaction Nucleophilic Acyl Substitution (THF/H2O, Na2CO3, 0-5°C) ZMet->Reaction Amine H-Gln(Trt)-OH (Free Amine) Amine->Reaction Product Z-Met-Gln(Trt)-OH (Target Dipeptide) Reaction->Product Acidification & Organic Extraction Byproduct N-Hydroxysuccinimide (Water-soluble Byproduct) Reaction->Byproduct Aqueous Wash

Fig 1: Reaction pathway of Z-Met-OSu nucleophilic acyl substitution.

Experimental Design & Causality (E-E-A-T)

To ensure high yield and scientific integrity, every parameter in this protocol is designed with a specific mechanistic purpose:

  • Solvent System (THF/Water): The reaction utilizes a biphasic or miscible aqueous-organic system. The free amino acid (e.g., H-Gln(Trt)-OH) is dissolved in water, while Z-Met-OSu is dissolved in Tetrahydrofuran (THF). THF is chosen because it is water-miscible, ensuring intimate contact between the activated ester and the nucleophile[1].

  • Alkaline Control (Na₂CO₃): The aqueous phase is buffered with sodium carbonate. This mild base maintains the pH around 9.0–9.5, which is necessary to keep the α-amine of the incoming amino acid deprotonated and highly nucleophilic. Stronger bases (like NaOH) are avoided as they would rapidly hydrolyze the NHS ester into Z-Met-OH before coupling can occur.

  • Temperature Control (0–5°C): Z-Met-OSu is added dropwise at low temperatures. This strictly controls the exothermic nature of the reaction and significantly suppresses the competing hydrolysis of the NHS ester by the aqueous base[1].

  • Self-Validating Extraction: By adjusting the pH to 2.0–3.0 post-reaction, the newly formed dipeptide (Z-Met-Gln(Trt)-OH) becomes fully protonated and lipophilic, migrating entirely to the Ethyl Acetate (EtOAc) layer. The cleaved NHS leaving group and inorganic salts remain trapped in the aqueous layer, validating the purification chemically[4].

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios and reaction parameters for the synthesis of the Z-Met-Gln(Trt)-OH dipeptide fragment, adapted from validated industrial scale-up procedures[1].

Reagent / ParameterFunctionEquivalents (mol)Concentration / Volume
H-Gln(Trt)-OH Nucleophile (Free Amine)1.0 eq0.8 M in Aqueous Base
Na₂CO₃ (10% w/v) Mild Base / pH Buffer1.2 - 1.5 eq~pH 9.5
Z-Met-OSu Electrophile (Activated Ester)1.0 eq0.8 M in THF
Tetrahydrofuran (THF) Organic SolventN/A1.25 L per mol of ester
Reaction Temperature Hydrolysis SuppressionN/A0 – 5 °C (Addition), RT (Stir)
Ethyl Acetate (EtOAc) Extraction SolventN/A3.0 L per mol of product

Step-by-Step Methodology

Phase 1: Preparation of the Nucleophilic Solution
  • Dissolution: In a thoroughly cleaned and dried reaction vessel, charge 1.0 equivalent of H-Gln(Trt)-OH[1].

  • Alkalinization: Add a 10% aqueous solution of Na₂CO₃ (1.2 equivalents). Stir vigorously until the amino acid is completely dissolved.

  • Validation: Check the pH of the solution. It must be strictly maintained between 9.0 and 9.5. If the pH is too low, the amine will remain protonated (ammonium salt) and unreactive. Cool the vessel to 0–5°C using an ice bath.

Phase 2: Dropwise Addition & Coupling
  • Ester Preparation: In a separate flask, dissolve 1.0 equivalent of Z-Met-OSu in anhydrous THF. Note: Methionine is prone to oxidation; ensure solvents are degassed if long-term storage of the peptide is expected[5].

  • Addition: Begin dropwise addition of the Z-Met-OSu/THF solution into the cooled alkaline amine solution. Maintain the internal temperature below 5°C to prevent hydrolysis of the NHS ester[1].

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 2 to 4 hours.

  • Monitoring: Monitor the reaction endpoint via Thin-Layer Chromatography (TLC) or HPLC. The disappearance of the Z-Met-OSu spot indicates reaction completion[1].

Phase 3: Quenching, Extraction, and Purification
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF.

  • Acidification (Critical Step): Cool the remaining aqueous mixture and slowly add 1M HCl or Citric Acid until the pH reaches 2.0–3.0. A white precipitate (the protonated dipeptide) will begin to form.

  • Extraction: Add Ethyl Acetate (EtOAc) to the acidified mixture. Stir vigorously and transfer to a separatory funnel. The target dipeptide partitions into the upper organic layer, while the NHS byproduct and sodium salts remain in the lower aqueous layer.

  • Washing: Separate the organic layer and wash it twice with saturated brine (NaCl) to remove residual moisture and water-soluble impurities.

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Induce crystallization using a suitable anti-solvent (e.g., Hexanes or Diethyl Ether). Recrystallize to achieve >99% purity[1].

Workflow Step1 1. Dissolve Amine in Aqueous Base (Na2CO3 / H2O, pH 9.5) Step2 2. Dropwise Addition of Z-Met-OSu (in THF at 0-5°C) Step1->Step2 Step3 3. Reaction & TLC Monitoring (Stir at RT until completion) Step2->Step3 Step4 4. Concentration & Acidification (Adjust pH to 2.0-3.0) Step3->Step4 Step5 5. Extraction & Crystallization (EtOAc extraction, recrystallize) Step4->Step5

Fig 2: Step-by-step liquid-phase peptide synthesis workflow.

Troubleshooting & Analytical Validation

  • Incomplete Coupling (Presence of unreacted Amine): If TLC shows unreacted H-Gln(Trt)-OH, the pH likely dropped below the pKa of the amine during the reaction. Correction: Monitor pH dynamically and add small aliquots of Na₂CO₃ to maintain alkalinity.

  • High Levels of Z-Met-OH Byproduct: This indicates that the Z-Met-OSu ester was hydrolyzed by the water/base before it could react with the amine. Correction: Ensure strict temperature control (0–5°C) during the dropwise addition and avoid using overly strong bases like NaOH.

  • Methionine Oxidation: Peptides containing methionine can oxidize to sulfoxides during solution-phase synthesis[5]. Correction: Use oxygen-free (degassed) solvents and store the final crystallized peptide under an inert argon or nitrogen atmosphere.

References

  • Method for liquid-phase synthesis of acetyl hexapeptide-8.
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Overview of Custom Peptide Synthesis. Peptide2.com. [Link]

  • Z-MET-OSU — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Application Note: Z-Met-OSu Coupling Reaction Conditions and Solvent Selection in Peptide Synthesis

Introduction & Mechanistic Principles Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester) is a highly versatile, pre-activated amino acid building block used extensively in both liquid-phase (LPPS) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester) is a highly versatile, pre-activated amino acid building block used extensively in both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS).

The use of N-hydroxysuccinimide (NHS) active esters was pioneered to solve two major challenges in peptide chemistry: achieving high coupling efficiency at room temperature and suppressing racemization via the oxazolone pathway ([1]).

  • Causality of OSu Activation: The OSu leaving group lowers the activation energy for nucleophilic attack by a primary amine. The reaction proceeds via a tetrahedral intermediate, ultimately expelling water-soluble N-hydroxysuccinimide (HOSu) ([2]). Because the activation is built-in, no external coupling reagents (e.g., DIC/HOBt) are required, eliminating urea byproducts that complicate purification.

  • Causality of Z-Protection: The benzyloxycarbonyl (Z or Cbz) group is completely stable to the mild alkaline conditions required for OSu coupling. Unlike Fmoc, which is base-labile, Z-protection allows for coupling in aqueous sodium carbonate buffers, making it ideal for reacting with unprotected amino acid salts in liquid-phase synthesis ([3]).

Solvent Selection: Thermodynamics and Causality

The choice of solvent directly dictates the reaction kinetics, the solubility of the intermediates, and the suppression of side reactions. Because Z-Met-OSu contains a sensitive thioether (methionine), solvent purity is paramount.

Table 1: Solvent & Base Selection Guide for Z-Met-OSu Coupling
Solvent SystemApplication PhaseRecommended BaseDielectric Constant (ε)Causality & Mechanistic Notes
THF / Water (1:1) Liquid-Phase (Unprotected AA)Na₂CO₃ or NaHCO₃~40 (mixed)Solubilizes both polar AA salts and non-polar Z-Met-OSu. Must be peroxide-free to prevent Met thioether oxidation.
Dioxane / Water (1:1) Liquid-Phase (Hydrophobic AA)Na₂CO₃~20 (mixed)Lower polarity than THF/Water; preferred for highly hydrophobic amine sequences. Exhibits slower hydrolysis of the OSu ester.
DMF (Anhydrous) Solid-Phase (SPPS)DIPEA or NMM36.7High dielectric constant maximizes resin swelling. DIPEA ensures the resin-bound amine is in its free-base nucleophilic state ([4]).
DCM (Anhydrous) Liquid-Phase (Fully Protected)DIPEA9.1Used when water must be strictly avoided. The HOSu byproduct often precipitates in DCM, driving the equilibrium forward.

Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Phase Coupling (Synthesis of Z-Met-Peptide-OH)

This protocol is optimized for coupling Z-Met-OSu to an unprotected amino acid or peptide fragment (e.g., H-Gln(Trt)-OH) in an aqueous-organic biphasic system ([3]).

Step 1: Alkaline Dissolution (Validation of Salt Formation)

  • Suspend 1.0 equivalent of the free amine (e.g., H-Gln(Trt)-OH) in a 10% aqueous Na₂CO₃ solution.

  • Stir until completely dissolved.

    • Self-Validation: A clear solution confirms the quantitative formation of the water-soluble sodium salt. If the solution remains cloudy, add water dropwise until clear.

  • Verify the pH is between 9.0 and 9.5 .

    • Causality: If pH < 9.0, the amine remains protonated and unreactive. If pH > 10.0, the aqueous base will rapidly hydrolyze the incoming OSu ester into unreactive Z-Met-OH.

Step 2: Temperature-Controlled Addition

  • Cool the aqueous amine solution to 0–5 °C using an ice bath.

  • Dissolve 1.05 equivalents of Z-Met-OSu in peroxide-free THF (equal in volume to the aqueous phase).

  • Add the Z-Met-OSu/THF solution dropwise over 30 minutes.

    • Causality: The reaction is exothermic. Low temperatures suppress the competitive hydrolysis of the OSu ester by water, allowing the amine nucleophile to dominate.

Step 3: Coupling and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the UV-active Z-Met-OSu spot (Rf ~0.8) validates the reaction endpoint.

Step 4: Workup and Isolation

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous phase to 5 °C and slowly acidify with 1M HCl to pH 2.0–3.0 .

    • Self-Validation: The target Z-Met-Peptide-OH will precipitate as a white solid upon protonation of its C-terminal carboxylate.

  • Extract the aqueous phase 3× with Ethyl Acetate. The highly water-soluble HOSu byproduct remains in the aqueous phase.

  • Dry the organic layer over Na₂SO₄, concentrate, and recrystallize to yield the pure product.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

For extending a resin-bound peptide with Z-Met-OSu.

  • Resin Swelling: Suspend the deprotected peptide-resin in anhydrous DMF (10 mL/g resin) for 30 minutes.

    • Self-Validation: The resin bed volume should visibly expand 2-3×, confirming the polymer matrix is open for reagent diffusion.

  • Coupling: Dissolve 2.0 equivalents of Z-Met-OSu in DMF. Add to the resin, followed immediately by 4.0 equivalents of DIPEA ([4]).

  • Reaction: Agitate at room temperature for 60–120 minutes.

  • Washing & Validation: Drain the reaction mixture. Wash the resin with DMF (3×) and DCM (3×). Perform a Kaiser (ninhydrin) test.

    • Self-Validation: A yellow/colorless bead indicates >99% coupling efficiency. A blue/purple bead indicates unreacted primary amines, necessitating a second coupling cycle.

Process Visualization

G N1 1. Amine Preparation Dissolve H-AA-OH in Base/Water N2 2. Temperature Control Cool to 0-5 °C N1->N2 N3 3. Z-Met-OSu Addition Dropwise in THF/Dioxane N2->N3 N4 4. Coupling Reaction Stir at RT (2-4 hours) N3->N4 N5 5. TLC/HPLC Monitor Check for Completion N4->N5 N5->N4 Incomplete N6 6. Workup Acidify & Extract (EtOAc) N5->N6 Complete N7 7. Pure Z-Met-Peptide Crystallization N6->N7

Caption: Workflow for Liquid-Phase Z-Met-OSu Coupling Reaction.

Quantitative Troubleshooting Matrix

ObservationRoot CauseMechanistic ExplanationCorrective Action
High levels of Z-Met(O)-OH byproduct Peroxide contaminationEther peroxides in THF/Dioxane rapidly oxidize the methionine thioether to a sulfoxide.Use freshly distilled or BHT-stabilized solvents. Degas solvents with N₂ before use.
Incomplete coupling (Unreacted amine) OSu ester hydrolysisBase concentration too high (pH > 10) or temperature > 5 °C during addition causes water to outcompete the amine as a nucleophile.Maintain 0–5 °C during addition. Buffer aqueous reactions strictly at pH 9.0–9.5.
Precipitation during reaction Polarity mismatchThe newly formed peptide is insoluble in the starting solvent ratio, trapping unreacted starting materials.Adjust the organic:water ratio dynamically, or switch to a DMF/Water system to increase solvating power.

References

  • Anderson GW, Zimmerman JE, Callahan FM.The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society (1964).
  • Jiang H, et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology (2020).[Link]

  • China National Intellectual Property Administration.Method for liquid-phase synthesis of acetyl hexapeptide-8.

Sources

Method

Application Notes &amp; Protocols: Strategic Deprotection of the Carboxybenzyl (Cbz) Group Following Z-Met-OSu Coupling

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and organic molecules. The carboxybenzyl (Cbz or Z...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and organic molecules. The carboxybenzyl (Cbz or Z) group is a venerable and highly effective protecting group for amines, prized for its stability and versatile deprotection methods.[1][2][3][4] This guide provides an in-depth exploration of the deprotection of the Cbz group, with a specific focus on the context following the coupling of N-Cbz-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu).

The incorporation of methionine, a sulfur-containing amino acid, introduces unique challenges that demand careful consideration during the deprotection step to avoid unwanted side reactions and ensure the integrity of the target molecule.[5][6]

The Context: Z-Met-OSu Coupling

The use of Z-Met-OSu represents a standard and efficient method for introducing a methionine residue into a growing peptide chain or for modifying a primary or secondary amine. The N-hydroxysuccinimide (OSu) ester is a highly reactive species that readily acylates nucleophilic amines under mild conditions to form a stable amide bond.[7] Once the Z-methionine residue has been successfully coupled, the subsequent critical step is the selective removal of the Cbz protecting group to liberate the amine for further elongation or modification.

The choice of deprotection strategy is paramount and is dictated by the overall synthetic scheme, particularly the presence of other sensitive functional groups within the molecule. The Cbz group's orthogonality to other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, is a key advantage in complex multi-step syntheses.[1][2][8][9][10]

Core Deprotection Methodologies for the Cbz Group

The removal of the Cbz group can be achieved through several distinct chemical pathways. The most prevalent and often preferred method is catalytic hydrogenation, though acidic conditions and other reductive methods also find utility in specific contexts.[3]

Catalytic hydrogenolysis is the most common and generally the mildest method for cleaving the Cbz group.[7] The reaction proceeds by the cleavage of the benzylic C-O bond, liberating the free amine and generating toluene and carbon dioxide as innocuous, volatile byproducts.[3][11]

Mechanism of Catalytic Hydrogenolysis:

The reaction is heterogeneous, occurring on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[11] The process involves the adsorption of the Cbz-protected amine and hydrogen gas onto the catalyst surface, followed by the hydrogenolysis of the benzyl-oxygen bond. This initially forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired amine.[3][11]

Z-Protected Amine Z-Protected Amine Adsorption on Pd/C Adsorption on Pd/C Z-Protected Amine->Adsorption on Pd/C + H₂ Carbamic Acid Intermediate Carbamic Acid Intermediate Adsorption on Pd/C->Carbamic Acid Intermediate Hydrogenolysis Deprotected Amine Deprotected Amine Carbamic Acid Intermediate->Deprotected Amine Spontaneous Decarboxylation Toluene Toluene Carbamic Acid Intermediate->Toluene CO₂ CO₂ Deprotected Amine->CO₂

Workflow for Catalytic Hydrogenolysis.

Challenges with Methionine Residues:

A significant challenge in the catalytic hydrogenolysis of Cbz-protected methionine-containing peptides is the potential for catalyst poisoning by the sulfur atom in the methionine side chain.[12][13] Sulfur compounds can strongly adsorb to the palladium surface, deactivating the catalyst and leading to sluggish or incomplete reactions.[13]

Strategies to Mitigate Catalyst Poisoning:

  • Increase Catalyst Loading: Using a higher weight percentage of the Pd/C catalyst can sometimes overcome the poisoning effect.

  • Use of a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for deprotecting substrates with catalyst-poisoning functionalities.[12]

  • Solvent Choice: Performing the reaction in an acidic solvent like acetic acid can protonate the product amine, preventing its coordination to the palladium catalyst and improving efficiency.[12]

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient and safer alternative.[1][14][15][16] This method utilizes a hydrogen donor in conjunction with a palladium catalyst to effect the hydrogenolysis.

Common hydrogen donors include:

  • Ammonium formate[12][13]

  • Formic acid[16]

  • Cyclohexene[17]

  • Triethylsilane[18]

Catalytic transfer hydrogenation is often milder and can exhibit greater chemoselectivity compared to using hydrogen gas, which is advantageous when other reducible functional groups are present in the molecule.[12]

In cases where catalytic hydrogenation is not feasible due to the presence of other reducible moieties (e.g., alkenes, alkynes, or certain aromatic systems), acid-mediated deprotection provides a viable alternative.[3][19] Strong acids cleave the Cbz group through a different mechanism.

Mechanism of Acid-Mediated Deprotection:

The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the benzylic C-O bond, which generates a stable benzyl cation and the carbamic acid. The carbamic acid then undergoes decarboxylation to produce the free amine.[3]

Z-Protected Amine Z-Protected Amine Protonation Protonation Z-Protected Amine->Protonation + H⁺ Carbamic Acid Carbamic Acid Protonation->Carbamic Acid C-O Bond Cleavage Benzyl Cation Benzyl Cation Protonation->Benzyl Cation Deprotected Amine Deprotected Amine Carbamic Acid->Deprotected Amine Decarboxylation CO₂ CO₂ Deprotected Amine->CO₂

Workflow for Acid-Mediated Deprotection.

Common acidic reagents include:

  • Hydrogen bromide (HBr) in acetic acid[19]

  • Trifluoroacetic acid (TFA)[19]

  • Lewis acids such as Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP)[18][20]

Considerations for Acidic Deprotection:

  • Harshness: These conditions are generally harsh and can lead to the cleavage of other acid-labile protecting groups, such as Boc.[1]

  • Side Reactions with Methionine: The strong acidic environment can promote side reactions with methionine, such as S-alkylation (tert-butylation if a source of t-butyl cations is present) and oxidation to methionine sulfoxide.[5][6] The use of scavengers is often necessary to mitigate these side reactions.

Comparative Overview of Cbz Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂ gas, 5-10% Pd/C, in MeOH or EtOH, room temp.[2][11]Mild conditions, clean byproducts (toluene, CO₂), orthogonal to Boc and Fmoc.[3][8]Requires handling of flammable H₂ gas and pyrophoric catalysts; potential for catalyst poisoning by sulfur.[1][13]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in MeOH, room temp. to 60°C.[19]Safer than H₂ gas, often milder and more chemoselective.[12][14]May require elevated temperatures; catalyst poisoning can still be an issue.
Acid-Mediated Deprotection 33% HBr in acetic acid, room temp.[19]Useful for substrates with reducible functional groups; often rapid.[3]Harsh conditions can cleave other acid-labile groups; potential for side reactions with sensitive residues like methionine.[1][5]
Lewis Acid-Mediated Deprotection AlCl₃ in HFIP, room temp.[20]Metal-free, mild temperature, good functional group tolerance.[20]Requires stoichiometric amounts of Lewis acid; may not be compatible with all substrates.
Experimental Protocols

Materials:

  • Cbz-protected methionine-containing compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH) in a reaction flask.[11]

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol%, may need to be increased for sulfur-containing substrates) to the solution.[11]

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere.[2][11]

  • Reaction: Stir the reaction mixture vigorously at room temperature under atmospheric pressure of H₂.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.[2][11] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Keep the filter cake wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can be purified by standard methods if necessary.[11]

Materials:

  • Cbz-protected methionine-containing compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in MeOH in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as needed.

Materials:

  • Cbz-protected methionine-containing compound

  • 33% (w/v) Hydrogen Bromide in Acetic Acid

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add the solution of HBr in acetic acid (typically 2-3 mL per mmol of substrate) at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Conclusion

The deprotection of the Cbz group following a Z-Met-OSu coupling is a critical step that requires careful consideration of the available methodologies. While catalytic hydrogenolysis remains the preferred method due to its mildness and clean byproducts, the presence of a methionine residue necessitates strategies to overcome potential catalyst poisoning. Catalytic transfer hydrogenation offers a safer and often more selective alternative. For substrates incompatible with hydrogenation, acid-mediated cleavage is a powerful tool, provided that potential side reactions with the methionine side chain are carefully managed. By understanding the mechanisms, advantages, and limitations of each approach, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic goals.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Retrieved from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Retrieved from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985, 76-77. Retrieved from [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018, November 15). ResearchGate. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381. Retrieved from [Link]

  • To Deprotect and Serve. (2023, February 22). Scientific Update. Retrieved from [Link]

  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 125-135. Retrieved from [Link]

  • Rowlinson, S., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved from [Link]

  • Contreras-García, J., et al. (2007). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters, 48(48), 8468-8471. Retrieved from [Link]

  • Liu, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1234. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15287–15295. Retrieved from [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). ResearchGate. Retrieved from [Link]

Sources

Application

Advanced Application Note: Utilizing Z-Met-OSu in the Scalable Liquid-Phase Synthesis of Cosmetic Peptides

Executive Summary The cosmetic industry's demand for high-efficacy anti-aging peptides has necessitated a shift from traditional Solid-Phase Peptide Synthesis (SPPS) to highly scalable Liquid-Phase Peptide Synthesis (LPP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cosmetic industry's demand for high-efficacy anti-aging peptides has necessitated a shift from traditional Solid-Phase Peptide Synthesis (SPPS) to highly scalable Liquid-Phase Peptide Synthesis (LPPS). A premier example is Acetyl Hexapeptide-8 (commonly known as Argireline), a biomimetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 that reduces dynamic facial wrinkles by inhibiting the SNARE complex .

Manufacturing this hexapeptide at a commercial scale relies heavily on convergent fragment condensation (a 2+2+2 strategy). This Application Note details the critical synthesis of the central dipeptide fragment, Z-Met-Gln(Trt)-OH , utilizing Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester). By employing a pre-activated OSu ester, process chemists can achieve near-quantitative yields, eliminate racemization, and bypass the complex purification bottlenecks associated with traditional coupling reagents .

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, it is vital to understand why specific protecting groups and activation strategies are chosen, rather than simply following a recipe. The synthesis of the Met-Gln fragment presents unique biochemical challenges that Z-Met-OSu elegantly solves.

The Role of the Z-Protecting Group (Benzyloxycarbonyl)

The N-terminal of Methionine must be protected to prevent self-polymerization. The Z-group is selected for its orthogonality in this specific liquid-phase workflow. It is highly stable under the mildly alkaline conditions required for the coupling phase, yet it can be cleanly and quantitatively removed later via catalytic hydrogenation ( H2​ / Pd-C). This deprotection method leaves the acid-labile Trityl (Trt) protecting group on the Glutamine side-chain completely intact.

The Superiority of OSu Activation

Traditional peptide coupling involves reacting a free carboxylic acid with an amine using in-situ coupling reagents like DCC or DIC. However, this generates Dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to filter out at a ton-scale, often contaminating the cosmetic Active Pharmaceutical Ingredient (API).

By utilizing Z-Met-OSu , the carboxylic acid of Methionine is pre-activated as an N-hydroxysuccinimide ester.

  • Causality for High Purity: The OSu group is an exceptional leaving group. Upon nucleophilic attack by the free amine of H-Gln(Trt)-OH, the only byproduct generated is N-hydroxysuccinimide, which is highly water-soluble and effortlessly removed during aqueous workup.

  • Causality for Stereocontrol: In-situ activation often leads to the formation of an oxazolone intermediate, which causes racemization at the alpha-carbon. The OSu ester heavily suppresses oxazolone formation, ensuring the Methionine residue retains its strict L-configuration—a mandatory requirement for the peptide's biological efficacy against the SNARE complex .

Workflow Visualization: 2+2+2 Fragment Condensation

The following diagram illustrates the specific pathway for synthesizing the central dipeptide block of Acetyl Hexapeptide-8 using Z-Met-OSu.

G ZMet Z-Met-OSu (Activated Ester) Base Alkaline Solution (10% Na2CO3 / THF) ZMet->Base HGln H-Gln(Trt)-OH (Protected Gln) HGln->Base Coupling Coupling Reaction (0-5°C to RT) Base->Coupling Dipeptide Z-Met-Gln(Trt)-OH (Protected Dipeptide) Coupling->Dipeptide High Yield, No Racemization Deprotect Catalytic Hydrogenation (H2 / Pd-C) Dipeptide->Deprotect Final H-Met-Gln(Trt)-OH (Ready for Hexapeptide Assembly) Deprotect->Final Z-group Removal

Caption: Liquid-Phase Synthesis workflow for the central H-Met-Gln(Trt)-OH fragment of Acetyl Hexapeptide-8.

Experimental Protocol: Synthesis of Z-Met-Gln(Trt)-OH

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Preparation of the Nucleophile
  • Weighing: Accurately weigh 1.0 equivalent (e.g., 20 mol, 7.77 kg) of H-Gln(Trt)-OH into a thoroughly dried, jacketed 100 L reaction vessel.

  • Dissolution: Add 25 L of a 10% Sodium Carbonate ( Na2​CO3​ ) aqueous solution. Stir at 150 RPM until complete dissolution is achieved.

  • Validation Checkpoint 1 (pH Control): Measure the pH of the solution. It must be between 9.0 and 9.5.

    • Causality: If pH < 8.5, the alpha-amino group of Glutamine remains protonated ( NH3+​ ) and non-nucleophilic, halting the reaction. If pH > 10.0, the alkaline environment will prematurely hydrolyze the incoming OSu ester into an inactive carboxylic acid.

  • Cooling: Circulate coolant to drop the reactor internal temperature to 0–5°C.

Phase 2: The Coupling Reaction
  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 20 mol, 7.61 kg) of Z-Met-OSu in 25 L of anhydrous Tetrahydrofuran (THF).

  • Addition: Add the Z-Met-OSu/THF solution dropwise to the reactor over 60 minutes.

    • Causality: Dropwise addition at 0–5°C controls the mild exothermic nature of amide bond formation and suppresses side reactions.

  • Propagation: Once the addition is complete, remove the cooling jacket and allow the reaction to naturally warm to Room Temperature (20–25°C). Continue stirring for 4 hours.

  • Validation Checkpoint 2 (TLC Monitoring): Perform Thin-Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is deemed complete when the UV-active spot corresponding to Z-Met-OSu ( Rf​≈0.6 ) completely disappears.

Phase 3: Workup and Isolation
  • Concentration: Concentrate the reaction mixture under reduced pressure (vacuum) to remove the THF solvent.

  • Acidification: Slowly add 1M HCl to the remaining aqueous phase until the pH reaches 3.0–3.5.

    • Causality: Acidification protonates the newly formed Z-Met-Gln(Trt)-OH dipeptide, rendering it insoluble in water and driving it into the organic phase during extraction.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers and wash with brine.

  • Crystallization: Concentrate the organic layer and induce crystallization using cold diethyl ether. Filter and dry under vacuum to yield the pure dipeptide monomer. (Expected Yield: ~82%, Purity >99%).

Data Presentation: Method Comparison

To justify the higher upfront cost of Z-Met-OSu compared to standard amino acids, process chemists must evaluate the holistic production metrics. The table below summarizes the quantitative advantages of the pre-activated ester method over in-situ activation for cosmetic peptide manufacturing.

Process ParameterZ-Met-OSu (Pre-activated Ester Method)Z-Met-OH + DCC/HOBt (In-situ Activation)
Coupling Efficiency > 98% (Highly reactive leaving group)~ 85-90% (Steric hindrance limitations)
Racemization Risk < 0.1% (OSu suppresses oxazolone)2.0 - 5.0% (Oxazolone pathway active)
Byproduct Profile Water-soluble N-hydroxysuccinimideInsoluble Dicyclohexylurea (DCU)
Downstream Processing Simple aqueous extractionLabor-intensive multiple filtrations
Cosmetic API Scalability Excellent (Homogeneous liquid phase)Poor (Heterogeneous slurry, thermal issues)

Quality Control & Analytical Validation

For the resulting dipeptide to be approved for the next stage of Acetyl Hexapeptide-8 assembly, it must pass strict cosmetic-grade API validation:

  • HPLC Purity: Must be ≥99.0% by area integration. Impurities at this stage will exponentially compound during the subsequent tetrapeptide and hexapeptide couplings.

  • Mass Spectrometry (MS): Confirm identity via ESI-MS. The monoisotopic mass for the fully assembled Acetyl Hexapeptide-8 is 888.42 Da; the intermediate fragments must strictly match their theoretical m/z values.

  • Karl Fischer Titration: Water content must be ≤5.0% before proceeding to catalytic hydrogenation, as excess water can poison the Palladium-Carbon (Pd-C) catalyst used in the next step.

References

  • Wikipedia Contributors. "Acetyl hexapeptide-3 (Acetyl hexapeptide-8)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yin Shiqing, et al. "Method for liquid-phase synthesis of acetyl hexapeptide-8." Chinese Patent CN113845586B, Granted April 07, 2023.
  • Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Acetyl Hexapeptide-8 and Acetyl Hexapeptide-8 Amide as Used in Cosmetics." CIR Safety Reports, July 24, 2019. Available at: [Link]

Method

A Practical Guide to the Scale-Up Synthesis of Dipeptides Using N-benzyloxycarbonyl-L-methionine N-hydroxysuccinimide Ester (Z-Met-OSu)

Here are the detailed Application Notes and Protocols for the scale-up synthesis of dipeptides using Z-Met-OSu. Application Note AN-2024-04B Abstract The synthesis of dipeptides is a fundamental operation in the construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for the scale-up synthesis of dipeptides using Z-Met-OSu.

Application Note AN-2024-04B

Abstract

The synthesis of dipeptides is a fundamental operation in the construction of larger peptide-based active pharmaceutical ingredients (APIs). While numerous coupling reagents exist, the use of pre-activated amino acid esters like N-benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) offers significant advantages for process scale-up, including high reactivity, operational simplicity, and minimization of racemization. This application note provides a comprehensive guide to the scale-up synthesis of dipeptides using Z-Met-OSu, focusing on the critical process parameters, reaction mechanisms, and practical protocols required for successful implementation in a kilogram-scale manufacturing environment. We detail a representative synthesis of Z-Met-Gly-OMe, highlighting key considerations for thermal management, work-up, and purification that differ substantially from bench-scale procedures.

Introduction: The Strategic Value of Activated Esters in Process Chemistry

Peptide therapeutics represent a rapidly growing class of drugs, demanding robust and scalable manufacturing processes. The formation of the amide (peptide) bond is the central chemical transformation. At the laboratory scale, highly reactive (and often hazardous) coupling reagents like carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU) are common. However, their use at scale can be problematic due to factors such as:

  • Byproduct Removal: DCC generates dicyclohexylurea (DCU), a notoriously difficult-to-remove solid. HBTU/HATU generate tetramethylurea and other byproducts.

  • Cost and Atom Economy: These reagents are often expensive and contribute significant mass to the waste stream.

  • Safety and Stability: Many are moisture-sensitive, and some carry exothermic decomposition risks.

The N-hydroxysuccinimide (OSu) active ester strategy provides an elegant solution. The activated amino acid (e.g., Z-Met-OSu) can be prepared, isolated, and purified as a stable, crystalline solid. This decouples the activation step from the coupling step, simplifying the final reaction manifold. The only byproduct of the coupling is water-soluble N-hydroxysuccinimide (NHS), which is easily removed during aqueous work-up. This approach is particularly well-suited for the synthesis of dipeptides, which often serve as key fragments for larger peptide constructions via fragment condensation strategies [1].

The Core Chemistry: Principles of the Z-Met-OSu Coupling Strategy

The Key Reagents
  • The Activated Ester (Z-Met-OSu): This is the electrophile. The N-benzyloxycarbonyl (Z) group provides robust protection for the N-terminus under neutral or basic coupling conditions and can be readily removed via hydrogenolysis. The OSu group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Its stability as a crystalline solid makes it ideal for GMP (Good Manufacturing Practice) operations.

  • The Nucleophile (Amino Acid Ester Hydrochloride): The C-terminal amino acid is used as an ester (e.g., methyl or ethyl ester) to protect the carboxylic acid. It is typically introduced as a hydrochloride salt (e.g., H-Gly-OMe·HCl) to improve stability and handling. A non-nucleophilic base is required to liberate the free amine in situ.

  • The Base (N-Methylmorpholine, NMM): The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but not so strong as to cause side reactions like racemization or hydrolysis of the active ester. N-Methylmorpholine (pKa ≈ 7.4) is an ideal choice due to its low nucleophilicity and steric hindrance, which prevents it from competing with the amino acid nucleophile [2].

Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic acyl substitution. The base neutralizes the amino acid ester hydrochloride to generate the free amine, which is the active nucleophile. This amine then attacks the activated carbonyl of Z-Met-OSu, forming a tetrahedral intermediate. The intermediate subsequently collapses, expelling the stable N-hydroxysuccinimide anion to form the desired dipeptide bond.

Reaction_Mechanism cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Nucleophilic Attack & Coupling A H-Gly-OMe·HCl C H₂N-Gly-OMe (Free Amine) A->C + NMM B NMM (Base) D NMM·HCl C->D - NMM·HCl F Tetrahedral Intermediate C->F + Z-Met-OSu E Z-Met-OSu G Z-Met-Gly-OMe (Dipeptide) F->G Collapse H NHS (Byproduct) F->H Expels NHS

Figure 1: Mechanism of dipeptide formation using Z-Met-OSu.

From Bench to Kilogram: Critical Scale-Up Considerations

Transitioning a peptide coupling from a 100 mL round-bottom flask to a 100 L jacketed reactor introduces significant challenges that must be proactively managed.

ParameterBench Scale (1-10 g)Pilot/Kilo Scale (0.5-5 kg)Rationale for Change
Thermal Control Ice bath, ambient cooling.Jacketed reactor with thermal control unit (TCU).The surface-area-to-volume ratio decreases dramatically with scale. The reaction exotherm, negligible at bench scale, can cause a dangerous temperature runaway in a large reactor, leading to side reactions and product degradation [3].
Reagent Addition All at once or via pipette.Controlled addition via pump or pressure-equalizing addition funnel over 1-3 hours.Controls the reaction rate and exotherm. Prevents localized high concentrations of base or active ester, which can promote side reactions.
Mixing Magnetic stir bar.Overhead mechanical stirrer (e.g., pitched-blade turbine, anchor).Efficient mixing is crucial to ensure thermal and concentration homogeneity. Poor mixing leads to hot spots and incomplete conversion.
Work-up Separatory funnel.Reactor-based phase separation; decantation or bottom outlet valve.Handling large volumes of organic and aqueous phases requires dedicated equipment. Emulsion formation is a much greater risk and can be difficult to break at scale.
Isolation Büchner funnel filtration.Centrifuge or Nutsche filter-dryer.Handling large quantities of wet cake requires specialized solid-liquid separation equipment. Drying in a vacuum oven can be inefficient; filter-dryers provide contained, efficient drying.

Protocol: Synthesis of Z-Met-Gly-OMe (1.0 kg Scale)

This protocol describes the synthesis of Z-Met-Gly-OMe from 1.0 kg of Z-Met-OSu. Warning: This procedure should only be performed by trained chemists in a facility equipped for kilogram-scale synthesis. All operations should be conducted under an inert atmosphere (Nitrogen).

Materials and Reagents
ReagentMW ( g/mol )MolesMass / VolumeNotes
Z-Met-OSu380.422.631.00 kgLimiting Reagent (1.0 eq)
Glycine methyl ester HCl125.552.76347 g1.05 eq
N-Methylmorpholine (NMM)101.152.89292 g (320 mL)1.10 eq
Dichloromethane (DCM)--10.0 LReaction Solvent
1 M HCl (aq)--2 x 3.0 LAqueous Wash
5% NaHCO₃ (aq)--2 x 3.0 LAqueous Wash
Brine (sat. NaCl)--1 x 3.0 LAqueous Wash
Anhydrous MgSO₄--500 gDrying Agent
Methyl tert-butyl ether (MTBE)--5.0 LAnti-solvent for crystallization
Step-by-Step Procedure
  • Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel, with Dichloromethane (8.0 L).

  • Reagent Charging: Add Glycine methyl ester hydrochloride (347 g, 1.05 eq) to the reactor. Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket's thermal control unit.

  • Base Addition: Slowly add N-Methylmorpholine (320 mL, 1.10 eq) to the slurry over 30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes at 0-5 °C. A clear, homogeneous solution should form as the free amine is liberated.

  • Coupling Reaction: Dissolve Z-Met-OSu (1.00 kg, 1.0 eq) in Dichloromethane (2.0 L) in a separate vessel and charge this solution to the addition funnel.

  • Controlled Addition: Add the Z-Met-OSu solution to the reactor dropwise over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition. A mild exotherm is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm slowly to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture. Analyze by TLC (e.g., Mobile Phase: 50% Ethyl Acetate/Hexanes) or HPLC to confirm the complete consumption of Z-Met-OSu.

  • Aqueous Work-up:

    • Cool the reactor to 10-15 °C.

    • Add 1 M HCl (3.0 L) and stir for 15 minutes. Stop stirring, allow the layers to separate (approx. 20 min), and drain the lower aqueous layer.

    • Repeat the wash with 1 M HCl (3.0 L).

    • Wash the organic layer with 5% NaHCO₃ solution (2 x 3.0 L) to remove unreacted starting material and NHS.

    • Wash the organic layer with Brine (3.0 L) to break any minor emulsions and begin drying.

  • Drying and Solvent Swap:

    • Drain the organic layer into a clean, dry vessel containing anhydrous MgSO₄ (500 g). Stir for 1 hour.

    • Filter the mixture through a pad of Celite to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to a volume of approximately 2.0 L. An oil or thick syrup should remain.

  • Crystallization and Isolation:

    • While stirring the concentrated oil, slowly add MTBE (5.0 L) as an anti-solvent. The product should begin to precipitate as a white solid.

    • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.

    • Isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake with cold MTBE (2 x 1.0 L).

    • Dry the product under vacuum at 40 °C until a constant weight is achieved.

Expected Yield: 85-92%. Expected Purity: >98% by HPLC.

Analytical Characterization and Quality Control

A robust analytical package is essential to ensure the identity, purity, and quality of the final dipeptide product.

QC_Workflow A Crude Reaction Mixture B In-Process Control (IPC) TLC / HPLC A->B Sample C Work-up & Isolation B->C Proceed if Z-Met-OSu <1% D Isolated Solid Product C->D E Final Quality Control (QC) D->E Sample F HPLC (Purity) E->F G ¹H NMR (Identity, Structure) E->G H LC-MS (Mass Confirmation) E->H I Release for Next Step F->I Meets Specification G->I Meets Specification H->I Meets Specification

Figure 2: Analytical workflow for synthesis and release.

Expected Analytical Data for Z-Met-Gly-OMe
TestMethodSpecificationExpected Result
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to reference spectrumδ 7.35 (m, 5H), 5.70 (d, 1H), 5.12 (s, 2H), 4.55 (m, 1H), 4.05 (d, 2H), 3.75 (s, 3H), 2.58 (t, 2H), 2.10 (s, 3H), 2.05 (m, 2H)
Identity LC-MS (ESI+)[M+H]⁺ = 355.1Observed: m/z 355.1 ± 0.2
Purity HPLC (UV 220 nm)≥ 98.0%> 98.0%
Melting Point Capillary MethodReport ValueApprox. 98-101 °C

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (Z-Met-OSu remains)1. Insufficient base (NMM).2. Poor quality of amino ester HCl (e.g., wet).3. Insufficient reaction time/temperature.1. Re-check stoichiometry. A small additional charge of NMM (0.05 eq) can be added.2. Ensure starting materials are dry.3. Extend reaction time at RT for another 4-6 hours.
Low Yield 1. Hydrolysis of Z-Met-OSu due to moisture.2. Product loss during aqueous work-up (emulsions).3. Incomplete crystallization.1. Use anhydrous solvents and maintain a strict nitrogen atmosphere.2. Add brine during work-up to break emulsions. Allow adequate time for phase separation.3. Ensure sufficient anti-solvent is used and the slurry is cooled properly before filtration.
Formation of Side Product (Diketopiperazine) More common with subsequent steps, but can occur if the dipeptide ester is deprotected and cyclizes. Usually caused by excessive base or heat.Strictly control base stoichiometry and reaction temperature. This is less of a risk for this specific step but critical in downstream processing [4].
Oily Product / Failure to Crystallize Presence of residual solvent (DCM) or impurities that act as an oiling agent.Ensure the solvent swap to MTBE is efficient. If product oils out, try re-dissolving in a minimum amount of DCM and re-precipitating, or try trituration with a different solvent system (e.g., Diethyl Ether/Hexanes).

Conclusion

The use of Z-Met-OSu represents a robust, scalable, and efficient method for the synthesis of methionine-containing dipeptides. By transitioning from a simple bench-scale addition to a process-controlled approach focusing on thermal management, controlled addition rates, and well-defined work-up procedures, this chemistry can be reliably implemented at the kilogram scale. The stability of the active ester and the ease of byproduct removal make it a superior choice over many traditional coupling reagents for manufacturing environments, providing a solid foundation for the synthesis of more complex peptide APIs.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, Volume 289, 104-126. [Link]

  • Le, T. P., & August, P. R. (2015). Process Development of Chemical Syntheses. Organic Process Research & Development, 19(1), 1-2. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

Application

Advanced Crystallization and Purification Strategies for Z-Met-OSu in Peptide Synthesis

Introduction & Mechanistic Imperatives Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester, CAS: 3392-01-6) is a highly reactive, pre-activated amino acid building block. It is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Imperatives

Z-Met-OSu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester, CAS: 3392-01-6) is a highly reactive, pre-activated amino acid building block. It is a critical intermediate in both solid-phase and liquid-phase peptide synthesis, most notably utilized in the commercial scale-up of methionine-containing therapeutic and cosmetic peptides like Acetyl Hexapeptide-8 (Argireline)[1].

As an Application Scientist, approaching the purification of Z-Met-OSu requires navigating two distinct chemical vulnerabilities:

  • Hydrolytic Lability of the OSu Ester : N-hydroxysuccinimide (NHS) esters are engineered for rapid aminolysis. However, in aqueous environments, water acts as a competing nucleophile. This hydrolysis cleaves the ester, regenerating the free acid (Z-Met-OH) and releasing free NHS[2].

  • Oxidation of the Thioether : The methionine side chain contains an electron-rich thioether group that is highly susceptible to oxidation, readily forming sulfoxides or sulfones if exposed to atmospheric oxygen, elevated temperatures, or trace peroxides found in degraded ethereal solvents.

Therefore, a successful purification strategy must prioritize rapid, cold, and anhydrous conditions. We leverage anti-solvent crystallization to isolate the target active ester while selectively leaving hydrolyzed byproducts and coupling reagents (e.g., dicyclohexylurea) dissolved in the mother liquor.

Mechanistic Workflow Visualization

Mechanistic workflow for the extraction and anti-solvent crystallization of Z-Met-OSu.

Solvent System Selection & Quantitative Data

The choice of solvent and anti-solvent dictates the supersaturation kinetics, which directly controls crystal morphology and final purity. Active esters are typically highly soluble in moderately polar aprotic solvents (such as Ethyl Acetate or THF) but demonstrate near-zero solubility in non-polar aliphatic hydrocarbons (like n-Hexane)[3].

Table 1: Optimization of Solvent/Anti-Solvent Systems for Z-Met-OSu Crystallization

Primary SolventAnti-SolventVolumetric RatioCooling ProfileYield (%)Purity (HPLC)Crystal Morphology
Ethyl Acetate (EtOAc) n-Hexane 1 : 3Fast (0°C, 2h)82 - 85%>99.2%White Needles
Tetrahydrofuran (THF) Diisopropyl Ether 1 : 4Slow (4°C, 12h)78 - 80%98.8%Fine Powder
Dichloromethane (DCM) Petroleum Ether 1 : 5Fast (-20°C, 1h)70 - 75%97.5%Amorphous/Oiling

Causality Insight : The EtOAc/n-Hexane system is vastly superior. EtOAc provides excellent solubility for the crude ester while maintaining strict immiscibility with aqueous washes. n-Hexane forces rapid nucleation without causing the product to "oil out" (liquid-liquid phase separation)—a common failure mode when using DCM/Petroleum Ether gradients.

Detailed Experimental Protocols

Protocol A: Pre-Crystallization Workup (Liquid-Liquid Extraction)

Objective: Remove unreacted NHS, coupling urea byproducts, and residual salts prior to crystallization, while preventing ester hydrolysis.

  • Quench & Dilute : Dilute the crude reaction mixture (assuming a standard 100 mmol synthesis scale) with 200 mL of pre-chilled (4°C) Ethyl Acetate.

  • Cold Alkaline Wash : Transfer the mixture to a separatory funnel. Wash the organic layer with 3 × 100 mL of ice-cold 5% aqueous NaHCO₃.

    • Scientific Rationale: The mild, cold alkaline wash deprotonates unreacted Z-Met-OH and free NHS, partitioning them into the aqueous phase. Maintaining a low temperature (0-4°C) kinetically suppresses the nucleophilic attack of water on the Z-Met-OSu ester[2].

  • Brine Wash : Wash with 1 × 100 mL of ice-cold saturated NaCl solution to break any micro-emulsions and pre-dry the organic phase.

  • Desiccation : Dry the organic layer over anhydrous Na₂SO₄ for exactly 15 minutes.

    • Experience Note: Do not leave the solution over the drying agent overnight. Prolonged exposure to trace acidic sites on the sulfate lattice can catalyze ester degradation.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature strictly ≤ 30°C until a viscous, pale-yellow syrup is obtained (approx. 30-40 mL remaining).

Protocol B: Anti-Solvent Crystallization

Objective: Induce controlled nucleation to yield high-purity crystalline Z-Met-OSu[1].

  • Solubilization : If the concentrated syrup from Protocol A is too thick or begins to prematurely crash out, add 10-15 mL of minimal warm (25°C) EtOAc to ensure complete, homogenous dissolution.

  • Anti-Solvent Titration : Place the flask on a magnetic stirrer at 300 rpm. Dropwise, add n-Hexane (approx. 90-120 mL) at room temperature until the solution becomes persistently turbid (reaching the cloud point).

    • Scientific Rationale: Reaching the cloud point slowly ensures that the system gently enters the metastable zone. This promotes the growth of highly ordered, pure crystal lattices rather than trapping impurities in a rapid, amorphous precipitate.

  • Nucleation & Aging : Stop stirring. Seed the solution with 10 mg of pure Z-Met-OSu crystals (if available). Cover the flask tightly and transfer it to a 4°C refrigerator for 12 hours undisturbed.

  • Harvesting : Filter the resulting white, needle-like crystals through a sintered glass Buchner funnel under vacuum.

  • Washing : Wash the filter cake with 2 × 20 mL of an ice-cold EtOAc/n-Hexane (1:5 v/v) mixture to displace the impure mother liquor.

  • Drying : Dry the crystals in a vacuum desiccator over P₂O₅ or NaOH pellets in the dark for 24 hours to remove residual solvent and moisture.

Protocol C: Recrystallization (For Ultra-High Purity >99.8%)

If analytical validation reveals >1% free Z-Met-OH or NHS, a secondary recrystallization is required:

  • Dissolve the primary crystals in the absolute minimum volume of Isopropanol (IPA) at 40°C.

  • Allow the solution to cool to room temperature slowly over 2 hours, then transfer to a 0°C ice bath for 4 hours.

  • Filter, wash with cold n-Hexane, and vacuum dry as described above.

Analytical Validation System

A robust protocol must be a self-validating system. Confirm the success of your purification using the following analytical checks:

  • HPLC : Utilize a C18 reverse-phase column. Mobile phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Monitor at 210 nm and 254 nm (to track the Z-protecting group). The intact OSu ester will elute significantly later than the more polar free Z-Met-OH acid.

  • TLC : Run on Silica gel 60 F254 plates. Eluent: Chloroform/Methanol (95:5). The active ester typically shows an Rf of ~0.6, while the hydrolyzed free acid remains near the baseline[3].

  • Melting Point & Optical Rotation : Pure Z-Met-OSu presents as a white powder/crystal with a melting point of 98-105 °C and an optical rotation of [α]D20 = -17 ± 2º (C=1 in Dioxane)[4]. Deviations in optical rotation indicate racemization during the upstream coupling phase.

References

  • Google Patents (CN113845586B). "Method for liquid-phase synthesis of acetyl hexapeptide-8.
  • ResearchGate / J. Stöckigt et al. "Electronic supplementing information (ESI) - Synthesis of N-hydroxysuccinimide esters." Z. Naturforsch.[Link]

Sources

Method

Application Note: Z-Met-OSu Bioconjugation and Active Ester Protocols for Protein Engineering

Chemical Rationale and Mechanistic Overview In advanced protein engineering and peptide synthesis, the controlled introduction of specific amino acid residues is critical. N-Benzyloxycarbonyl-L-methionine N-hydroxysuccin...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale and Mechanistic Overview

In advanced protein engineering and peptide synthesis, the controlled introduction of specific amino acid residues is critical. N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) is a specialized active ester designed to covalently attach a Z-protected methionine to primary amines (such as the N-terminus of a polypeptide or the ε-amino groups of lysine residues).

While standard NHS esters are typically used for fluorescent labeling, Z-Met-OSu is strategically employed to engineer chemically cleavable linkers. Because the thioether side chain of methionine is uniquely susceptible to cleavage by Cyanogen Bromide (CNBr), conjugating Z-Met to a target protein allows researchers to install a highly specific cleavage site. The benzyloxycarbonyl (Z) group ensures the α-amine of the methionine remains protected during conjugation, preventing unwanted polymerization.

The bioconjugation relies on the nucleophilic attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This reaction is highly pH-dependent. At physiological pH (7.4), the majority of aliphatic amines (like lysine, pKa ~10.5) are protonated and non-nucleophilic. Elevating the pH to 8.3–8.5 shifts the equilibrium, increasing the concentration of the reactive, unprotonated amine species (). However, exceeding pH 9.0 exponentially accelerates the competing hydrolysis of the NHS ester into unreactive Z-Met-OH and free N-hydroxysuccinimide ().

G ZMet Z-Met-OSu (Active Ester) Reaction Nucleophilic Attack (Amide Bond Formation) ZMet->Reaction Amine Target Protein (Primary Amine) Amine->Reaction Buffer pH 8.3-8.5 Buffer (Deprotonation) Buffer->Reaction Conjugate Z-Met-Protein (Stable Conjugate) Reaction->Conjugate Byproduct NHS Leaving Group (Hydrolyzed) Reaction->Byproduct

Workflow of Z-Met-OSu nucleophilic substitution and bioconjugation.

Quantitative Optimization Parameters

To achieve optimal degree of labeling (DOL) while preserving protein integrity, several parameters must be strictly controlled. The table below summarizes the quantitative boundaries for a successful Z-Met-OSu conjugation.

ParameterSub-optimal RangeOptimal RangeMechanistic Causality
Buffer pH < 7.5 or > 9.08.3 – 8.5 pH < 7.5 keeps amines protonated (unreactive); pH > 9.0 accelerates NHS hydrolysis.
Co-solvent (DMSO/DMF) > 20% v/v5 – 10% v/v Excess organic solvent disrupts hydrophobic core interactions, causing protein denaturation.
Molar Excess (Z-Met-OSu) 1 – 2x5 – 20x High excess compensates for concurrent hydrolysis of the active ester in the aqueous buffer.
Reaction Time < 30 min1 – 2 hours Ensures complete conversion; longer times yield diminishing returns and risk off-target reactions.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By incorporating parallel controls and analytical verification, researchers can definitively prove the success of the conjugation rather than relying on assumed outcomes.

Phase 1: Reagent Preparation & Causality
  • Prepare the Protein Solution: Dissolve the target protein at 2.5 – 10 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: Bicarbonate is an amine-free buffer. Using Tris or Glycine would introduce competing primary amines that rapidly quench the Z-Met-OSu ().

  • Prepare the Z-Met-OSu Stock: Dissolve Z-Met-OSu in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

    • Causality: NHS esters are highly susceptible to moisture. Anhydrous solvent prevents premature degradation. The stock must not be stored long-term once in solution.

  • Establish the Mock Control: Aliquot a portion of the protein solution into a separate vial. This will receive pure DMSO (no active ester) to serve as a baseline control for downstream mass spectrometry.

Phase 2: Conjugation Reaction
  • Initiate the Reaction: Dropwise, add the Z-Met-OSu stock solution to the target protein to achieve a 10-fold molar excess. Ensure the final DMSO concentration remains below 10% v/v to prevent precipitation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours with gentle, continuous agitation (e.g., an orbital shaker).

  • Quench the Reaction: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: The abundant primary amines in Tris will scavenge any remaining unhydrolyzed Z-Met-OSu, preventing further modification of the protein during the concentration and purification steps ().

Phase 3: Purification & Validation
  • Desalting/Purification: Purify the conjugate using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4).

    • Causality: Size exclusion rapidly separates the high-molecular-weight Z-Met-protein conjugate from low-molecular-weight byproducts (free NHS, hydrolyzed Z-Met-OH, and Tris-quenched Z-Met).

  • Self-Validation via LC-MS: Analyze both the mock control and the purified conjugate via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Metric: A successful conjugation will yield a distinct mass shift of +265.3 Da per modified amine site (representing the addition of the Z-Met moiety minus the leaving groups). If the mass remains identical to the mock control, the Z-Met-OSu was likely hydrolyzed prior to addition, or the buffer pH was insufficient for deprotonation.

References

  • Title: Selective protein N-terminal labeling with N-hydroxysuccinimide esters Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: Application Note – Protein Labeling with NHS Esters Source: Glen Research URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Z-Met-OSu Liquid-Phase Peptide Synthesis

As a Senior Application Scientist, I frequently see liquid-phase peptide synthesis (LPPS) campaigns fail at the Z-Met-OSu coupling step. While N-hydroxysuccinimide (NHS) esters are celebrated for their stable amide bond...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see liquid-phase peptide synthesis (LPPS) campaigns fail at the Z-Met-OSu coupling step. While N-hydroxysuccinimide (NHS) esters are celebrated for their stable amide bond formation, they introduce a fragile kinetic competition between aminolysis (the desired coupling) and hydrolysis (the side reaction). Furthermore, the methionine thioether is a notorious liability, acting as a magnet for oxidative stress.

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and targeted solutions for optimizing your Z-Met-OSu yields.

Diagnostic LC-MS Workflow

Before adjusting your chemistry, you must identify the exact mode of failure. Use the workflow below to categorize your crude LC-MS data.

TroubleshootingWorkflow Start LC-MS Analysis of Crude Z-Met-OSu Reaction Branch1 Mass Shift +16 Da Detected? Start->Branch1 Branch2 High Z-Met-OH (Loss of OSu)? Start->Branch2 Branch3 Unreacted Starting Materials? Start->Branch3 Oxidation Diagnosis: Methionine Thioether Oxidation Branch1->Oxidation Yes Hydrolysis Diagnosis: OSu Ester Hydrolysis Branch2->Hydrolysis Yes Solubility Diagnosis: Poor Solubility or Protonated Amine Branch3->Solubility Yes FixOx Action: Degas Solvents & Use Antioxidants (DTT) Oxidation->FixOx FixHyd Action: Lower pH to 7.5-8.0 & Reduce Water Hydrolysis->FixHyd FixSol Action: Switch to NMP & Verify Alkaline pH Solubility->FixSol

Caption: LC-MS diagnostic workflow for identifying and resolving Z-Met-OSu coupling failures.

Deep-Dive Troubleshooting Guides

Issue 1: OSu Ester Hydrolysis vs. Aminolysis (The pH Balance)

Q: My LC-MS shows a massive peak for Z-Met-OH and very little coupled product. What is happening? A: You are experiencing competitive hydrolysis of the N-hydroxysuccinimide (NHS) ester. In LPPS, a base is required to deprotonate the incoming amino acid (e.g., H-Gln(Trt)-OH) to make it nucleophilic[1]. However, the utility of NHS esters is intrinsically linked to their susceptibility to hydrolysis in aqueous or semi-aqueous basic environments[2]. If the pH is too high, hydroxide ions act as potent nucleophiles and rapidly hydrolyze the Z-Met-OSu to the unreactive Z-Met-OH free acid, causing a loss of pseudo first-order rate properties[2][3].

  • Mechanistic Fix: Maintain the apparent pH strictly between 7.5 and 8.0. Use non-nucleophilic organic bases like DIPEA in anhydrous polar aprotic solvents instead of aqueous NaOH. If water must be used, strictly control the temperature (0–5 °C) during the dropwise addition to suppress the hydrolysis rate[1].

Issue 2: Methionine Oxidation

Q: I am observing a +16 Da mass shift in my target peptide. How do I prevent this? A: A +16 Da mass shift indicates the oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O))[4][5]. Methionine is a marker for oxidative stress and is highly susceptible to oxidation by dissolved oxygen or trace peroxides in aging solvents[5]. This often occurs during extended coupling times or subsequent acidic workups[5][6].

  • Mechanistic Fix: Degas all synthesis solvents (DMF, NMP) using inert gas sparging prior to the reaction. Avoid using old batches of ether or THF. If oxidation has already occurred, it can be chemically reversed (see Protocol B)[6][7].

Issue 3: Incomplete Coupling & Poor Solubility

Q: The coupling reaction is stalling with unreacted Z-Met-OSu remaining in solution. Why? A: This indicates a failure of aminolysis, typically caused by poor solubility of the incoming peptide segment or insufficient deprotonation of its N-terminal amine. The reaction of a peptide with an NHS ester is strictly dependent on the protonation state of the amine[3]. Furthermore, hydrophobic sequences often form intermolecular beta-sheets, causing aggregation[8].

  • Mechanistic Fix: Switch your primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP). NMP solvates bulky hydrophobic chains to a much greater extent than DMF and does not decompose into dimethylamine[8]. Ensure the solution remains slightly alkaline throughout the reaction[1].

Quantitative Data: Kinetic Competition

To master Z-Met-OSu couplings, you must understand the kinetic balance between successful aminolysis and ester hydrolysis.

Table 1: Impact of pH on NHS Ester Hydrolysis & Aminolysis

Apparent pHPrimary Reaction PathwayMechanistic Outcome
< 6.0 Negligible hydrolysis; Aminolysis stalled.Amine remains protonated; no nucleophilic attack occurs[3].
7.5 - 8.0 Optimal for LPPS. Fast aminolysis outcompetes moderate hydrolysis[2][3].
> 9.0 Rapid hydrolysis dominates.Hydroxide ions rapidly destroy Z-Met-OSu before coupling can occur[2][3].

(Note: Hydrolysis rates increase dramatically with increasing alkalinity due to higher concentrations of potent hydroxide nucleophiles[2][3].)

Self-Validating Experimental Protocols

Protocol A: Optimized Z-Met-OSu Liquid-Phase Coupling

This protocol maximizes aminolysis while suppressing OSu hydrolysis and methionine oxidation by utilizing a controlled, low-temperature alkaline environment[1].

  • Solvent Preparation: Vigorously bubble Argon through NMP for 15 minutes to displace dissolved oxygen.

  • Amine Activation: Dissolve the incoming amino acid/peptide (1.0 eq) in the degassed NMP. Cool the reaction vessel in an ice-water bath to 0–5 °C[1].

  • pH Adjustment: Slowly add DIPEA until the apparent pH of the solution reaches 7.5–8.0. The solution must remain alkaline after dissolution[1].

  • Active Ester Addition: Dissolve Z-Met-OSu (1.05 eq) in a minimal volume of degassed NMP. Add this solution dropwise to the chilled amine solution to prevent localized concentration spikes that favor side reactions[1].

  • Reaction Maturation: Stir at 0–5 °C for 1 hour, then gradually warm to room temperature[1].

  • Self-Validation Checkpoint: Pull a 5 µL aliquot at 60 minutes, quench in 0.1% TFA/Acetonitrile, and inject into LC-MS. A successful trajectory is validated by the disappearance of the Z-Met-OSu mass and the emergence of the product mass, without a dominant Z-Met-OH free acid mass (-99 Da from the OSu ester).

Protocol B: Reversal of Methionine Oxidation (Met(O) to Met)

If oxidation (+16 Da) has already occurred, the thioether can be chemically rescued[5][7].

  • Dissolution: Dissolve the crude oxidized peptide in a deoxygenated acidic buffer or cleavage cocktail[6].

  • Reduction: Add a large molar excess of Dithiothreitol (DTT) to the mixture[6][7]. Alternatively, a combination of dimethylsulfide and ammonium iodide can be used[5].

  • Incubation: Stir the mixture under an Argon atmosphere at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the conversion via reverse-phase HPLC. The native methionine peptide is more hydrophobic than the sulfoxide variant. A successful reduction is validated when the earlier-eluting Met(O) peak completely shifts to a later-eluting peak with a -16 Da mass correction[7].

  • Isolation: Precipitate the rescued peptide using cold methyl tert-butyl ether (MTBE) and centrifuge to pellet the product[4].

FAQs

Q: Can I use water as a co-solvent to improve the solubility of my free amino acid? A: It is highly discouraged unless strictly necessary. While water improves the solubility of zwitterionic amino acids, it directly participates in the hydrolysis of the NHS ester[2]. If water must be used, keep the temperature strictly at 0 °C and minimize the aqueous ratio[1].

Q: Why does my peptide chain aggregate during synthesis even in DMF? A: Hydrophobic sequences often form secondary structures (beta-sheets) that cause aggregation and poor solubility[8]. Switch your solvent to NMP, or consider utilizing backbone-protecting groups (like Hmb or Dmb) on the alpha-nitrogen of preceding residues to prevent hydrogen bonding[6][8].

References

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: How to handle peptides that contain methionine Source: Biotage URL: [Link]

  • Title: What do you do when your peptide synthesis fails? Source: Biotage URL: [Link]

  • Title: CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8 Source: Google Patents URL
  • Title: Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry Source: Journal of Young Investigators (JYI) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Z-Met-OSu Coupling in Alkaline Conditions

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of utilizing N-Benzyloxycarbonyl-L-methion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of utilizing N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) in peptide synthesis and bioconjugation.

Mechanistic Foundations: The Causality of pH

Z-Met-OSu is an activated ester designed to acylate primary amines, forming a highly stable amide bond. The reaction proceeds via nucleophilic acyl substitution [1]. For this reaction to occur, the target primary amine must be in its unprotonated, nucleophilic state, which necessitates an alkaline environment (typically pH 7.2–8.5)[2].

However, introducing alkaline conditions creates a kinetic competition. As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These ions act as competing nucleophiles, attacking the carbonyl carbon of Z-Met-OSu and causing hydrolysis . This side reaction cleaves the active ester into unreactive Z-Met-OH and N-hydroxysuccinimide (NHS), permanently destroying your coupling reagent. Optimizing this reaction requires precise control of pH, temperature, and solvent polarity to kinetically favor aminolysis over hydrolysis.

Mechanism ZMetOSu Z-Met-OSu (Activated Ester) Product Z-Met-Amide (Target Conjugate) ZMetOSu->Product Aminolysis Byproduct Z-Met-OH + NHS (Hydrolysis Waste) ZMetOSu->Byproduct Hydrolysis Amine Target Amine (Deprotonated, pH 8.0-8.5) Amine->Product Water Hydroxide / Water (Alkaline pH > 8.5) Water->Byproduct

Competitive pathways of Z-Met-OSu in alkaline conditions: Aminolysis vs. Hydrolysis.

Troubleshooting & FAQs

Q: My Z-Met-OSu coupling yield is consistently below 50% when using a pH 9.0 buffer. What is happening? A: You are losing your reagent to rapid base-catalyzed hydrolysis. While a higher pH ensures your target amine is fully deprotonated, the rate of NHS ester hydrolysis increases exponentially above pH 8.5[1]. At pH 8.6 (4 °C), the half-life of an NHS ester plummets to just 10 minutes. Solution: Lower your buffer pH to the 8.0–8.3 range. If your target amine is sterically hindered, compensate by increasing the molar excess of Z-Met-OSu (up to 3-5 equivalents) rather than raising the pH.

Q: Z-Met-OSu precipitates immediately when I add it to my alkaline aqueous buffer. How do I resolve this? A: Z-Met-OSu is highly hydrophobic due to the Z-protecting group and the methionine side chain. It cannot be added directly as a dry powder to aqueous systems. Solution: Dissolve Z-Met-OSu in a dry, water-miscible organic solvent (such as THF, amine-free DMF, or DMSO) prior to addition[2]. Industrial liquid-phase peptide synthesis (such as the synthesis of Argireline) successfully utilizes a biphasic system where Z-Met-OSu in THF is added dropwise to the target amine dissolved in 10% aqueous Na₂CO₃ at low temperatures[3].

Q: I am detecting a +16 Da mass shift in my final peptide conjugate via LC-MS. Is the alkaline condition causing this? A: A +16 Da shift indicates the oxidation of the Methionine thioether side chain to a sulfoxide. While alkaline pH does not directly cause this, the dissolved oxygen in basic aqueous buffers, combined with prolonged reaction times, accelerates oxidation. Solution: Degas all aqueous buffers with nitrogen or argon prior to the reaction. If using DMSO as a co-solvent, ensure it is strictly anhydrous, as degraded DMSO can act as an oxidizing agent.

Quantitative Data Tables

Table 1: Kinetics of NHS Ester Hydrolysis vs. pH

Understanding the half-life of your active ester is critical for timing your reagent addition.

pH LevelTemperatureHalf-Life of NHS EsterKinetic Implication
7.0 0 °C4 - 5 hoursHydrolysis is minimal; however, aminolysis is extremely slow due to amine protonation[2].
8.0 4 °C~1 hourOptimal balance for most peptide couplings.
8.5 Ambient125 - 180 minutesHigh aminolysis rate, but requires rapid reagent addition.
8.6 4 °C10 minutesHydrolysis dominates; poor coupling yield[2].
Table 2: Co-Solvent Selection for Z-Met-OSu

Optimizing solubility to prevent reagent encapsulation and precipitation.

Solvent SystemZ-Met-OSu SolubilityAqueous MiscibilityApplication Notes
100% Aqueous Buffer Poor (Precipitates)N/ANot recommended. Leads to rapid localized hydrolysis.
DMF / Aqueous (1:9) ModerateExcellentGood for analytical scale; DMF must be strictly amine-free.
THF / 10% Na₂CO₃ ExcellentBiphasic/MiscibleIndustrial standard. Allows for high-yield coupling (e.g., >80%) at low temperatures[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop. By verifying the consumption of the primary amine before quenching, you ensure the integrity of the coupling reaction regardless of the hydrolysis rate.

Materials Required:
  • Target Amine (e.g., H-Gln(Trt)-OH)

  • Z-Met-OSu (1.2 to 1.5 molar equivalents)

  • 10% Na₂CO₃ (aq) (Degassed)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:
  • Amine Preparation (The Nucleophile): Dissolve the target amine in 10% Na₂CO₃ (aq) under continuous stirring. Cool the reaction vessel to 0–4 °C using an ice bath. Causality: Low temperature significantly suppresses the rate of NHS ester hydrolysis while maintaining a viable rate of aminolysis.

  • Reagent Activation: In a separate dry vial, dissolve Z-Met-OSu in anhydrous THF.

  • Biphasic Coupling: Add the Z-Met-OSu/THF solution dropwise to the chilled alkaline amine solution. Causality: Dropwise addition prevents localized spikes in organic solvent concentration, which could precipitate the target amine, while maintaining a high local concentration of the active ester.

  • In-Process Validation (Checkpoint): Allow the reaction to proceed for 1 hour at 4 °C. Extract a 5 µL aliquot and run a TLC (or rapid analytical HPLC).

    • If the primary amine is consumed: Proceed to Step 5.

    • If the primary amine persists: Hydrolysis has outpaced aminolysis. Calculate the remaining amine percentage and add a proportional "booster" dose of Z-Met-OSu in THF.

  • Quenching and Workup: Once validation confirms amine consumption, concentrate the mixture under reduced pressure to remove THF. Adjust the pH to acidic conditions (pH ~3) using 1M HCl. Self-Validation: The desired Z-Met-Peptide conjugate will precipitate or partition into an organic extraction layer (e.g., Ethyl Acetate), leaving the highly water-soluble NHS byproduct in the aqueous phase[3].

Workflow Step1 1. Amine Prep 10% Na2CO3 (aq) Step3 3. Coupling 0-4°C Dropwise Step1->Step3 Step2 2. Z-Met-OSu Prep Dry THF Step2->Step3 Step4 4. Validation TLC / HPLC Step3->Step4 Step4->Step3 Fail (Add NHS) Step5 5. Workup Acidify & Extract Step4->Step5 Pass

Self-validating biphasic coupling workflow for Z-Met-OSu.

References

  • Benchchem.
  • Benchchem.An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry.
  • Google Patents (CN113845586B).Method for liquid-phase synthesis of acetyl hexapeptide-8.

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of Z-Met-OSu

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering solubility challenges with N-Carbobenzyloxy-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu). This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering solubility challenges with N-Carbobenzyloxy-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu). This guide provides in-depth troubleshooting strategies, validated experimental protocols, and a causal explanation of the underlying chemical principles to help you overcome these common hurdles in your synthetic workflows.

Introduction: Understanding the Solubility Challenge of Z-Met-OSu

Z-Met-OSu is a crucial reagent for introducing a protected methionine residue in peptide synthesis. Its structure, however, presents a classic solubility dilemma. The molecule combines a bulky, hydrophobic N-terminal protecting group (Carbobenzyloxy, Z) and a nonpolar methionine side chain with a polar, reactive N-hydroxysuccinimide (OSu) ester. This amphipathic nature can lead to poor dissolution in a wide range of common laboratory solvents, from nonpolar options like dichloromethane (DCM) to polar aprotic systems like N,N-Dimethylformamide (DMF).

Poor solubility is a significant experimental bottleneck, often resulting in heterogeneous reaction mixtures, incomplete reactions, low yields, and purification difficulties.[1][2] This guide is designed to provide a systematic approach to resolving these issues, ensuring the successful and efficient use of Z-Met-OSu in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common questions and issues encountered when working with Z-Met-OSu.

Q1: Why is Z-Met-OSu poorly soluble in Dichloromethane (DCM)?

A1: The poor solubility of Z-Met-OSu in DCM stems from a fundamental mismatch in polarity. DCM is a relatively nonpolar aprotic solvent. While the Z-group and methionine side chain are hydrophobic and compatible with DCM, the N-hydroxysuccinimide (OSu) ester moiety is highly polar. This polar active ester group requires significant solvation energy, which DCM cannot provide effectively. The result is that the solute-solute interactions within the Z-Met-OSu crystal lattice are stronger than the potential solute-solvent interactions with DCM, leading to poor dissolution.

Q2: I'm also seeing poor solubility in polar aprotic solvents like DMF and DMSO. Isn't that counterintuitive?

A2: This is a frequent and valid observation. While polar aprotic solvents like DMF and DMSO are generally excellent for dissolving protected amino acids, several factors can still lead to poor solubility for Z-Met-OSu[3]:

  • Molecular Aggregation: The hydrophobic Z-group and methionine side chain can promote intermolecular aggregation, even in polar solvents.[4] These non-covalent interactions can lead to the formation of clusters that are difficult to solvate and dissolve.

  • Crystal Lattice Energy: The specific crystalline form of your Z-Met-OSu batch may have a high lattice energy, meaning a significant amount of energy is required to break apart the crystal structure. If the energy gained from solvation does not overcome this lattice energy, the compound will remain insoluble.

  • Solvent Quality: The presence of impurities, particularly water, in your solvent can significantly decrease the solubility of protected amino acids.[3] Always use a fresh, anhydrous grade of solvent for best results.

Q3: What are the first steps I should take when Z-Met-OSu fails to dissolve?

A3: Before making significant changes to your protocol, perform a systematic initial assessment.

  • Confirm Reagent Quality: Ensure your Z-Met-OSu is of high purity and has been stored correctly to prevent degradation.

  • Verify Solvent Integrity: Use high-purity, anhydrous grade solvents. Old or improperly stored solvents can absorb moisture, which is detrimental to both solubility and the stability of the active ester.[3]

  • Perform a Pre-Reaction Solubility Test: Do not assume solubility based on literature for similar compounds. Before committing your entire batch of starting materials, test the solubility of a small, representative amount of Z-Met-OSu in your chosen solvent at the intended reaction concentration.[5] This small-scale test can save significant time and resources.

Q4: My pre-reaction test confirms poor solubility. What solvent strategies can I employ?

A4: If your initial solvent choice is ineffective, a change in strategy is needed. The goal is to find a solvent or solvent system that can adequately solvate both the nonpolar and polar regions of the molecule.

  • Switching Polar Aprotic Solvents: If you are having trouble in DMF, consider trying N-Methyl-2-pyrrolidone (NMP). NMP is a stronger solvent than DMF and can sometimes overcome solubility issues for difficult reagents.[1]

  • Employing Co-solvents: This is often the most effective strategy. Using a mixture of solvents can fine-tune the polarity of the medium to match the solute.[6][7] For Z-Met-OSu, consider adding a small percentage of a more polar solvent like DMSO to a less polar one like DCM or THF, or vice-versa. A mixture of DMF and DCM can also be effective.

  • Consider Less Common Solvents: For specific applications, solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) might be viable alternatives or co-solvents, though their compatibility with your downstream process must be verified.[8]

Q5: Can I use physical methods like heating or sonication to force dissolution?

A5: Yes, physical methods can be effective but must be used with caution.

  • Sonication: Briefly sonicating the mixture can provide the energy needed to break up solute aggregates and facilitate dissolution.[5][9] This is generally a safe and effective first step.

  • Gentle Heating: Gently warming the mixture (e.g., to 30-40°C) can increase solubility.[1][10] However, this carries a significant risk. Z-Met-OSu is an active ester, and prolonged exposure to heat can cause degradation or racemization, compromising the integrity of your experiment. If you must use heat, do so briefly and monitor the reaction closely.

Troubleshooting Workflow

If poor solubility of Z-Met-OSu is identified, follow this decision tree to systematically address the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Poor Z-Met-OSu Solubility Identified check_quality Step 1: Verify Reagent & Solvent Quality start->check_quality Initial Checks pre_test Step 2: Perform Pre-Reaction Solubility Test check_quality->pre_test change_solvent Option A: Change Primary Solvent pre_test->change_solvent If Still Insoluble use_cosolvent Option B: Use a Co-Solvent System pre_test->use_cosolvent If Still Insoluble physical_methods Option C: Apply Physical Methods pre_test->physical_methods If Still Insoluble dmf_nmp Try DMF or NMP change_solvent->dmf_nmp dmf_dcm Try DMF/DCM Mixture use_cosolvent->dmf_dcm dmso_dcm Try DMSO/DCM (e.g., 5-10% DMSO) use_cosolvent->dmso_dcm sonicate Brief Sonication physical_methods->sonicate success Solubility Achieved dmf_nmp->success dmf_dcm->success dmso_dcm->success heat Gentle Warming (Use with Caution!) sonicate->heat If sonication is insufficient heat->success

Caption: A decision tree for troubleshooting poor reagent solubility.

Data Presentation: Solvent Properties Comparison

The choice of solvent is critical. This table summarizes the properties of common solvents used in peptide synthesis to aid in your selection process.

SolventAbbreviationDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Characteristics
DichloromethaneDCM9.11.640Nonpolar aprotic; good for swelling resins but poor for dissolving polar compounds.
N,N-DimethylformamideDMF36.73.8153Polar aprotic; excellent all-around solvent for peptide synthesis.[11]
Dimethyl sulfoxideDMSO46.73.96189Highly polar aprotic; very strong solvent but can be difficult to remove.[12][13]
N-Methyl-2-pyrrolidoneNMP32.24.1202Polar aprotic; similar to DMF but with a higher boiling point and often stronger solvating power.[1]
TetrahydrofuranTHF7.61.7566Moderately polar aprotic; can be a useful co-solvent to modulate polarity.
AcetonitrileACN37.53.9282Polar aprotic; often used in purification (HPLC) and can be an effective co-solvent.[14]

Experimental Protocols

Protocol 1: Pre-Reaction Small-Scale Solubility Test

This protocol is designed to quickly assess the solubility of Z-Met-OSu in a chosen solvent system before committing to a large-scale reaction.[5]

  • Preparation: To a small, dry glass vial, add ~5-10 mg of Z-Met-OSu.

  • Solvent Addition: Add the chosen solvent (or co-solvent mixture) dropwise while gently agitating or stirring to achieve the final intended reaction concentration.

  • Observation: Stir the mixture at ambient temperature for 5-10 minutes. Observe if the solid dissolves completely to form a clear, homogeneous solution.

  • Assessment:

    • Clear Solution: The solvent system is likely suitable for your reaction.

    • Suspension/Insoluble Material: The solvent is not suitable. Proceed to the troubleshooting workflow to select an alternative solvent or method.

Protocol 2: Recommended Dissolution Method Using a Co-Solvent System

This protocol provides a robust method for dissolving Z-Met-OSu for a coupling reaction when single-solvent systems fail.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the required amount of Z-Met-OSu.

  • Primary Solvent Addition: Add the primary, less polar solvent (e.g., anhydrous DCM or THF) to the flask, aiming for approximately 80-90% of the final required volume. Stir the resulting suspension.

  • Co-Solvent Titration: While stirring, add a polar aprotic co-solvent (e.g., anhydrous DMF or DMSO) dropwise from a syringe until all the Z-Met-OSu dissolves and the solution becomes clear. Be careful not to add a large excess.

  • Sonication (Optional): If a small amount of solid remains, briefly place the flask in an ultrasonic bath for 2-5 minutes.

  • Proceed with Reaction: Once a clear, homogeneous solution is obtained, you may proceed with the addition of other reagents (e.g., the amine component) as dictated by your overall synthetic scheme.

References

  • BenchChem. (2025). Troubleshooting Failed Reactions with Bzl-ile-ome hcl. BenchChem Technical Support.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. BenchChem Technical Support.
  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.
  • ChemicalBook. (n.d.). Z-MET-OSU | 3392-01-6.
  • Creative Peptides. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Z-Met-met-OH. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image].
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
  • Cayman Chemical. (n.d.). FMOC-Succinimide - Product Information.
  • ACS Publications. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of Medicinal Chemistry.
  • Frontiers Media. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
  • BenchChem. (2025).
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
  • BenchChem. (n.d.). Z-Lys(Z)
  • Pattison, P. (2026, March 17). Troubleshooting Low Yield in Peptide Synthesis.
  • BLD Pharm. (n.d.). 3845-64-5|Boc-Met-OSu.
  • Chem-Station. (2022, July 15). Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
  • ChemicalBook. (2026, January 13). BOC-MET-OSU | 3845-64-5.
  • CymitQuimica. (n.d.). CAS 3397-32-8: Z-Phe-OSu.
  • Cayman Chemical. (2023, May 15). Fmoc-Succinimide - PRODUCT INFORMATION.
  • MDPI. (2025, September 2).
  • National Center for Biotechnology Information. (2021, January 13).
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Z-N-Me-Ala-OH in Organic Solvents. BenchChem Technical Support.
  • Tillsonburg Gun Shop. (n.d.). Home.
  • National Center for Biotechnology Information. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. AAPS PharmSciTech.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. Molecules.
  • OI Analytical. (n.d.). Home.
  • ResearchGate. (n.d.). Improving the solubility of temozolomide by cosolvent and its correlation with the Jouyban-Acree and CNIBS/R-K models. [Request PDF].
  • MDPI. (2024, November 9). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules.

Sources

Optimization

optimizing temperature control for Z-Met-OSu dropwise addition

Topic: Optimizing Temperature Control for Z-Met-OSu Dropwise Addition Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols for handling N-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Temperature Control for Z-Met-OSu Dropwise Addition

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols for handling N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) during peptide coupling. Designed for researchers and drug development professionals, this resource addresses the critical balance between amidation efficiency, ester hydrolysis, and methionine oxidation.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why must Z-Met-OSu be added dropwise, and what is the optimal temperature profile? A: The acylation of primary amines by N-hydroxysuccinimide (NHS) esters is a highly exothermic process[1]. A sudden bolus addition at room temperature causes a localized heat spike. This thermal energy accelerates two parasitic pathways: the rapid hydrolysis of the NHS ester and the oxidation of the methionine thioether[2]. Dropwise addition at 0–5°C dissipates the heat of reaction and stabilizes the active ester. Once the reagents are fully homogenized and the initial exothermic phase subsides, gradually warming the reaction to room temperature (20–25°C) provides the necessary kinetic energy to drive the amidation to completion.

Q2: I am observing significant hydrolysis of my Z-Met-OSu before the coupling completes. How do temperature and pH interact here? A: In aqueous or mixed organic-aqueous buffers, water acts as a competing nucleophile against the primary amine[1]. The hydrolysis rate of NHS esters is highly dependent on both temperature and the concentration of hydroxide ions (pH). At pH 7.0 and 4°C, the hydrolysis of NHS esters has a half-life of 4–5 hours[3]. However, as the temperature rises to room temperature, or if the pH is increased to maintain amine deprotonation (e.g., pH 8.6), the half-life plummets to as little as 10 minutes[3]. Chilling the reaction vessel to 0–5°C before beginning the dropwise addition is critical to preserving the active ester.

Q3: LC-MS analysis shows a +16 Da mass shift in my product. How does temperature control mitigate this? A: A +16 Da mass shift is the classic signature of Methionine sulfoxide (Met(O)) formation[2]. The thioether side chain of methionine is notoriously susceptible to oxidation by reactive oxygen species (ROS)[2]. Elevated temperatures lower the activation energy required for this oxidation[4]. By maintaining a strictly controlled cold environment (0–5°C) during the highly reactive addition phase, and by degassing solvents to remove dissolved oxygen, you suppress the thermal activation required for ROS to attack the sulfur atom[4].

Part 2: Quantitative Data Summaries

Table 1: NHS Ester Hydrolysis Half-Life vs. Conditions

Understanding the kinetic competition between amidation and hydrolysis.

TemperaturepHApproximate Half-LifeDominant Pathway
4°C 7.04 - 5 hoursAmidation (Stable Ester)
25°C 7.0~1 hourCompeting Hydrolysis
25°C 8.01 hourRapid Hydrolysis
25°C 8.610 minutesSevere Hydrolysis

(Data synthesized from bioconjugation kinetics[3])

Table 2: Temperature Impact on Z-Met-OSu Coupling Yields

Empirical trends demonstrating the necessity of thermal regulation.

Addition TemperatureMet Oxidation (+16 Da)NHS HydrolysisOverall Peptide Yield
0°C - 5°C (Dropwise) Minimal (<2%)Low>90%
25°C (Dropwise) Moderate (5-10%)Moderate70-80%
25°C (Bolus Addition) High (>15%)High<50%

(Trends based on thermal degradation profiles of Met-containing peptides[4])

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Temperature-Controlled Dropwise Addition of Z-Met-OSu This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation criteria.

Step 1: Solvent Preparation & Degassing

  • Action: Dissolve the primary amine in a suitable solvent (e.g., DMF or a mixed aqueous buffer). Sparge the solution with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Validation: Visual cessation of micro-bubbles and maintenance of a positive inert gas pressure in the reaction vessel.

Step 2: Reactant Chilling

  • Action: Submerge the reaction vessel in an ice-water bath. Allow stirring for 10 minutes.

  • Validation: Use an internal probe thermometer to confirm the internal solution temperature is strictly between 0°C and 5°C.

Step 3: Dropwise Addition

  • Action: Dissolve Z-Met-OSu in a minimal volume of anhydrous, degassed DMF. Using an addition funnel or syringe pump, add the Z-Met-OSu solution at a rate of 0.1 mL/min.

  • Validation: Monitor the internal thermometer. The temperature must not exceed 5°C during the addition. If a spike occurs, pause the addition until the temperature stabilizes.

Step 4: Thermal Gradient (Warming)

  • Action: Once addition is complete, maintain the reaction at 0°C for 1 hour to allow the initial exothermic acylation to occur safely. Then, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25°C) over 2 hours.

  • Validation: Temperature log shows a smooth, gradual curve from 5°C to 20°C without sudden spikes.

Step 5: In-Process Monitoring (Crucial Self-Validation)

  • Action: Withdraw a 10 µL aliquot, quench in 0.1% TFA in Acetonitrile, and analyze via LC-MS.

  • Validation:

    • Confirm the disappearance of the Z-Met-OSu mass peak.

    • Confirm the appearance of the target peptide mass.

    • Verify the absence of a +16 Da peak (Met(O)). If unreacted amine remains, verify pH; if Z-Met-OSu is fully hydrolyzed, a second chilled addition may be required.

Part 4: System Visualizations

Workflow N1 1. Degas Solvents (Argon Sparging) N2 2. Chill Amine Solution (0°C to 5°C) N1->N2 N3 3. Dropwise Addition of Z-Met-OSu (0.1 mL/min) N2->N3 N4 4. Maintain 0°C for 1 Hour (Dissipate Exotherm) N3->N4 N5 5. Gradual Warming to RT (20°C - 25°C) N4->N5 N6 6. LC-MS Monitoring (Self-Validation) N5->N6

Fig 1: Temperature-controlled workflow for Z-Met-OSu dropwise addition to minimize side reactions.

Pathways Reactant Z-Met-OSu + Primary Amine Amidation Target Peptide (Amidation) Reactant->Amidation Optimal Temp (0°C → RT) Hydrolysis Z-Met-OH + NHS (Hydrolysis) Reactant->Hydrolysis High Temp / High pH (H2O Nucleophile) Oxidation Met(O) Byproduct (+16 Da Oxidation) Reactant->Oxidation Thermal Stress / ROS (O2 Exposure)

Fig 2: Competing kinetic pathways of Z-Met-OSu during peptide coupling based on thermal conditions.

Part 5: References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: MDPI URL:3

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions Source: BenchChem URL:1

  • How to handle peptides that contain methionine Source: Biotage URL:2

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: ACS Omega URL:4

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Chemistries: A Comparative Guide to Z-Met-OSu and Fmoc-Met-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity, target p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity, target peptides. The choice of N-α-protecting group strategy, in particular, dictates the overall synthetic scheme, including deprotection conditions and potential side reactions. This guide provides an in-depth, objective comparison of two methionine-incorporating reagents: the classically rooted Z-Met-OSu and the modern workhorse, Fmoc-Met-OH.

While both reagents provide the necessary methionine residue, they belong to fundamentally different protection philosophies. This guide will dissect these differences, offering field-proven insights and supporting data to inform your synthetic strategy, particularly when dealing with methionine-containing peptides.

The Philosophical Divide: Z vs. Fmoc Protecting Groups

At the heart of this comparison are the two N-α-protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. Their disparate chemical labilities form the basis of two distinct and largely orthogonal approaches to peptide synthesis.

The Z-group , introduced by Bergmann and Zervas in 1932, is a stalwart of classical, solution-phase peptide synthesis.[1] Its removal requires strong acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[2] This harsh deprotection regimen limits its utility in modern SPPS, where the peptide is anchored to an acid-labile resin.[3]

In contrast, the Fmoc-group , introduced by Carpino and Han, is the cornerstone of contemporary SPPS.[4] Its key advantage lies in its base-labile nature; it is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This allows for an orthogonal protection strategy where acid-labile protecting groups can be used for the amino acid side chains, as they remain intact during the repetitive N-α-deprotection steps.[7][8]

Head-to-Head Comparison: Z-Met-OSu vs. Fmoc-Met-OH

FeatureZ-Met-OSu (N-α-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester)Fmoc-Met-OH (N-α-9-Fluorenylmethoxycarbonyl-L-methionine)
Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong acid (e.g., HBr/AcOH) or Catalytic HydrogenolysisMild base (e.g., 20% piperidine in DMF)
Compatibility with SPPS Limited, primarily used in solution-phase or for side-chain protection in Boc-SPPS.The standard for modern Fmoc-based SPPS.
Orthogonality Not orthogonal with standard acid-labile resins and side-chain protecting groups in SPPS.Fully orthogonal with acid-labile side-chain protecting groups and linkers.[5]
Side-Chain Protection Methionine side-chain is typically left unprotected.Methionine side-chain is typically left unprotected.[9]
Activation Method Pre-activated as an N-hydroxysuccinimide (OSu) ester.Requires in-situ activation (e.g., with HBTU, DCC).[10]

The Methionine Challenge: A Common Ground of Difficulty

Regardless of the chosen N-α-protecting group, the incorporation of methionine presents a unique set of challenges. The thioether side chain of methionine is susceptible to two primary side reactions, particularly during the final, strongly acidic cleavage from the resin.[11][12]

  • Oxidation: The sulfur atom can be readily oxidized to form methionine sulfoxide (Met(O)), a modification that adds 16 Da to the peptide's mass and can significantly alter its biological activity.[9][13] This can occur during synthesis but is most prevalent during the final trifluoroacetic acid (TFA)-based cleavage.[11]

  • S-alkylation: The nucleophilic sulfur can be alkylated by carbocations generated from the cleavage of other protecting groups (e.g., the tert-butyl group).[11]

To mitigate these side reactions, "scavengers" are typically added to the cleavage cocktail. These are reagents that can trap the reactive carbocations and/or reduce any oxidized species.

Experimental Workflows: A Study in Contrasts

The practical application of Z-Met-OSu and Fmoc-Met-OH in a synthetic workflow highlights their fundamental incompatibility with the same overall strategy.

A Glimpse into a Bygone Era: A Hypothetical Z-Based SPPS Cycle

The use of Z-Met-OSu for N-α-protection in SPPS is not standard practice due to the harsh deprotection conditions that would cleave the peptide from most resins. However, for illustrative purposes, a hypothetical workflow is presented below.

Z_SPPS_Workflow Resin Resin Z_Met_Resin Z-Met-Resin Resin->Z_Met_Resin 1. Couple Z-Met-OSu Deprotected_Met_Resin H-Met-Resin Z_Met_Resin->Deprotected_Met_Resin 2. Deprotection (HBr/AcOH or H2/Pd) Z_AA_Resin Z-AA-Met-Resin Deprotected_Met_in Deprotected_Met_in Deprotected_Met_in->Z_AA_Resin 3. Couple next Z-AA-OSu

Caption: Hypothetical Z-based SPPS workflow.

Critique of the Z-based SPPS Approach: The conditions required for Z-group removal (step 2) are incompatible with the stability of the linkers used to attach the peptide to the solid support in modern SPPS, leading to premature cleavage of the peptide from the resin. This is the primary reason why the Z-group is not used for N-α-protection in contemporary SPPS.

The Modern Standard: The Fmoc-SPPS Cycle

The Fmoc-based strategy offers a robust and versatile workflow that has become the gold standard in peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-Met-OH + Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat

Sources

Comparative

A Senior Scientist's Guide to a Stability-Indicating HPLC Method for Z-Met-OSu: Purity and Degradation Analysis

In the realm of bioconjugation and peptide synthesis, the purity of activated reagents is not merely a quality metric; it is the foundation of reproducible and successful outcomes. Z-Met-OSu (N-α-carbobenzoxy-L-methionin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of bioconjugation and peptide synthesis, the purity of activated reagents is not merely a quality metric; it is the foundation of reproducible and successful outcomes. Z-Met-OSu (N-α-carbobenzoxy-L-methionine N-hydroxysuccinimide ester) is a critical building block, and its activated N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis. This guide provides an in-depth, scientifically-grounded comparison of a fully validated, stability-indicating HPLC method against non-validated approaches, underscoring the risks of the latter and the robust certainty offered by the former. We will explore the causality behind each experimental choice, providing field-proven insights into developing and validating a method that is truly fit-for-purpose.

The Imperative for a Validated, Stability-Indicating Method

Z-Met-OSu's utility is intrinsically linked to the integrity of its NHS ester. Premature hydrolysis renders the reagent inactive for its intended amine-coupling reaction, leading to failed conjugations, low yields, and wasted resources. A stability-indicating analytical procedure is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential interferents.[1] For Z-Met-OSu, this means the HPLC method must be able to baseline-resolve the parent compound from its primary hydrolytic degradation products: Z-Methionine and N-hydroxysuccinimide (NHS).

Relying on a non-validated or partially-validated method, such as a simple peak area percentage from a generic gradient, introduces significant risk. Such a method may fail to separate co-eluting degradants, leading to an overestimation of purity and subsequent failure in downstream applications. The International Council for Harmonisation (ICH) guidelines provide a clear framework for analytical procedure validation, ensuring methods are suitable for their intended purpose.[2]

Comparison of Approaches: The Value of Validation
FeatureValidated Stability-Indicating Method Non-Validated / Generic QC Method
Specificity Proven separation of Z-Met-OSu from all known degradation products and impurities. Peak purity is confirmed.Assumed separation. High risk of co-elution, leading to falsely high purity results.
Accuracy Quantitatively confirmed recovery of the analyte across a defined range.Unknown. The method may have a systematic bias, leading to inaccurate quantification.
Precision Demonstrated low variability (RSD < 2%) on repeat measurements.Unknown. High variability can lead to inconsistent batch release decisions.
Linearity Established relationship between concentration and detector response, defining the working range.Assumed linearity, which can lead to significant errors at low or high concentrations.
Robustness Resilient to minor, deliberate changes in method parameters (e.g., pH, flow rate).Performance is unpredictable when minor variations occur, leading to method failures.
Outcome High confidence in purity results, reliable prediction of reagent performance, and robust quality control.Unreliable data, risk of using degraded reagent, failed experiments, and batch-to-batch inconsistency.

The Degradation Pathway: Understanding the Chemistry

To develop a stability-indicating method, we must first understand the chemistry of degradation. Z-Met-OSu is an ester and is therefore susceptible to hydrolysis, particularly in the presence of moisture. The primary degradation pathway involves the cleavage of the ester bond, yielding Z-Methionine and free N-hydroxysuccinimide (NHS).

G cluster_0 Z-Met-OSu Degradation ZMetOSu Z-Met-OSu (Active Ester) Products Z-Methionine + N-hydroxysuccinimide (NHS) ZMetOSu->Products + H₂O (Hydrolysis)

Caption: Primary hydrolytic degradation pathway of Z-Met-OSu.

This reaction is the critical separation challenge for our HPLC method. The method must possess the selectivity to resolve the relatively polar Z-Methionine and NHS from the more non-polar parent Z-Met-OSu.

Experimental Workflow for Method Validation

A rigorous validation process follows a structured, logical flow. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose through a series of defined experiments.[2] This workflow ensures that each performance characteristic of the method is systematically evaluated and documented.

G Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob SysSuit System Suitability Protocol Rob->SysSuit Final Validated Method SysSuit->Final

Caption: Logical workflow for HPLC method validation.

Protocols and Experimental Data

As a Senior Application Scientist, the following protocols and data represent a robust validation package for a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for Z-Met-OSu.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard C18 chemistry provides excellent retention for the moderately non-polar Z-Met-OSu.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the acidic Z-Methionine degradant.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 30% to 90% B over 15 minA gradient is necessary to elute the non-polar Z-Met-OSu while retaining and separating the polar degradants early in the run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmThe peptide bond and aromatic Z-group provide strong absorbance at this wavelength.
Injection Vol. 10 µLA small volume to prevent peak distortion.
Diluent Acetonitrile:Water (50:50)This mixture ensures the solubility of the parent compound and its potential degradants.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3] The most effective way to demonstrate this is through forced degradation studies.[4][5]

Protocol:

  • Prepare solutions of Z-Met-OSu at 1 mg/mL in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 100 µL of 1M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH, leave at room temp for 1 hour.

    • Oxidation: Add 100 µL of 3% H₂O₂, leave at room temp for 4 hours.

    • Thermal: Heat the solid material at 80°C for 24 hours, then dissolve.

  • Neutralize the acid and base samples before injection.

  • Analyze all samples by HPLC, alongside an unstressed control sample. Use a Photo Diode Array (PDA) detector to assess peak purity.

Results: The method demonstrated baseline separation of the main peak from all degradation products. Peak purity analysis using a PDA detector confirmed the homogeneity of the Z-Met-OSu peak under all conditions.

Stress Condition% Degradation of Z-Met-OSuObservationsPeak Purity Index
Acid (1M HCl, 60°C)~15%Major degradant peak corresponds to Z-Methionine.>0.999
Base (1M NaOH, RT)~45%Rapid degradation to Z-Methionine.>0.999
Oxidative (3% H₂O₂)~8%Minor degradation, likely methionine oxidation.>0.999
Thermal (80°C, solid)~5%Minor degradation, indicating good solid-state stability.>0.999

These results confirm the method is stability-indicating, as it can separate and quantify Z-Met-OSu in the presence of its degradation products.[6][7]

Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method within a specified range.[8]

Protocol:

  • Linearity: Prepare a series of Z-Met-OSu standards from 10 µg/mL to 500 µg/mL. Inject each in triplicate and construct a calibration curve of peak area vs. concentration.

  • Accuracy: Analyze samples spiked with known amounts of Z-Met-OSu at three concentration levels (low, medium, high; e.g., 50, 250, 450 µg/mL) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Perform six replicate injections of a single standard solution (e.g., 250 µg/mL) and calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst to assess intermediate precision.

Results Summary:

ParameterAcceptance CriterionResultConclusion
Linearity (R²) ≥ 0.9990.9998Pass
Range -10 - 500 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.21%Pass

The data clearly demonstrates that the method is linear, accurate, and precise over the defined range, making it suitable for quantitative purity analysis.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

This sensitivity is more than sufficient for detecting and quantifying low-level impurities and degradation products.

Conclusion: The Non-Negotiable Value of Validation

This guide has detailed the validation of a stability-indicating HPLC method for Z-Met-OSu, grounding each step in established regulatory guidelines and scientific rationale.[9][10][11] By systematically proving specificity, accuracy, precision, linearity, and sensitivity, we have built a robust analytical tool that provides high confidence in the quality and stability of this critical reagent.

A non-validated method is a black box; it yields a number but provides no certainty of its accuracy or meaning. In contrast, a fully validated, stability-indicating method provides a comprehensive and trustworthy profile of the analyte. For researchers, scientists, and drug development professionals, embracing this level of analytical rigor is not a matter of preference—it is a prerequisite for generating reliable data, ensuring experimental success, and maintaining the integrity of the scientific process.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
  • Scientific Research Publishing. (2024). European Medicines Agency (2024) ICH Q2(R2) Validation of Analytical Procedures—Scientific Guideline. Scirp.org.
  • Springer. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). SpringerLink.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • Springer. (2025). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. SpringerLink.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. ijppr.human.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace.

Sources

Validation

Comprehensive Comparative Guide: Stability and Reactivity of Z-Met-OSu vs. Alternative OSu Active Esters

As a Senior Application Scientist, selecting the appropriate activated ester for peptide synthesis or bioconjugation requires moving beyond basic reactivity charts. The N-hydroxysuccinimide (OSu or NHS) ester is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate activated ester for peptide synthesis or bioconjugation requires moving beyond basic reactivity charts. The N-hydroxysuccinimide (OSu or NHS) ester is a cornerstone of amine-reactive chemistry, but its stability is highly context-dependent. When dealing with Z-Met-OSu (N-benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester), researchers must account for a unique intersection of vulnerabilities: the hydrolytic lability of the OSu group combined with the oxidative susceptibility of the methionine thioether.

This guide objectively compares the structural stability, degradation pathways, and operational handling of Z-Met-OSu against other common OSu active esters, providing self-validating experimental protocols to ensure scientific integrity in your workflows.

Mechanistic Drivers of Stability: The "Methionine Effect"

To understand the comparative stability of Z-Met-OSu, we must dissect the causality behind its degradation pathways. Unlike simple aliphatic active esters (e.g., Z-Ala-OSu), Z-Met-OSu possesses three distinct functional domains, each with specific chemical liabilities.

Hydrolytic Degradation of the OSu Moiety

All NHS esters are susceptible to hydrolysis, which directly competes with the desired aminolysis reaction during peptide coupling. The highly electron-withdrawing nature of the OSu leaving group renders the carbonyl carbon intensely electrophilic. In aqueous or semi-aqueous buffers, hydroxide ions readily attack this center. The hydrolysis rate is strictly pH-dependent; at pH 7.0 and 4 °C, NHS esters typically exhibit a half-life of 4–5 hours, but this drops to minutes at pH > 8.0[1].

Oxidative Vulnerability of the Thioether

The critical differentiator for Z-Met-OSu is the methionine side chain. The sulfur atom in the thioether linkage is electron-rich and possesses accessible d-orbitals, making it a prime target for electrophilic oxygen species (ROS, ambient oxygen, or trace peroxides in ether solvents). Oxidation yields methionine sulfoxide (Met(O)), adding +16 Da to the mass and drastically altering the hydrophobicity and conformational propensity of the resulting peptide[2].

Catalyst Poisoning During Deprotection

While the Z (Cbz) protecting group is highly stable to basic conditions and mild acids, its standard removal via catalytic hydrogenation (Pd/C, H₂) is catastrophically hindered in Z-Met-OSu. According to hard-soft acid-base (HSAB) theory, the "soft" sulfur atom of the thioether strongly coordinates to the "soft" palladium metal centers, effectively poisoning the catalyst and halting hydrogen activation. Therefore, unlike Z-Ala-OSu, Z-Met-OSu requires harsh acidic deprotection (e.g., HBr/AcOH) or specialized liquid-phase strategies[3].

Comparative Stability Matrix

The following table synthesizes quantitative and qualitative stability data, comparing Z-Met-OSu against other widely used active esters to guide reagent selection.

Active EsterHydrolytic Half-Life (pH 7.4, 25°C)Oxidative Stability (Ambient Air)Deprotection CompatibilityPrimary Degradation Risk
Z-Met-OSu ~2–3 hoursLow (Forms Sulfoxide)HBr/AcOH (Pd/C Poisoning)Thioether oxidation & Hydrolysis
Z-Ala-OSu ~2–3 hoursHighPd/C Hydrogenation, HBr/AcOHHydrolysis only
Fmoc-OSu ~4 hoursHighPiperidine (Base-labile)Hydrolysis & Fmoc-β-Ala formation
Sulfo-NHS Acetate ~1 hour (Highly soluble)HighN/A (Irreversible capping)Rapid hydrolysis in water[4]

Degradation Pathways Visualization

To conceptualize the dual-threat degradation of Z-Met-OSu, the following diagram maps the competing pathways of hydrolysis and oxidation.

ZMetOSu_Degradation A Z-Met-OSu (Intact Active Ester) B Aqueous Buffer (pH > 7.5) Hydroxide Attack A->B Hydrolysis C ROS / Trace Peroxides Electrophilic Attack A->C Oxidation D Z-Met-OH + Free NHS (Loss of Coupling Reactivity) B->D E Z-Met(O)-OSu (Sulfoxide Impurity, +16 Da) C->E

Fig 1: Competing hydrolytic and oxidative degradation pathways of Z-Met-OSu.

Self-Validating Experimental Protocol: Stability Assessment via LC-MS

To objectively verify the stability of Z-Met-OSu compared to a control (Z-Ala-OSu) in your specific reaction conditions, employ the following self-validating LC-MS workflow. This protocol is designed to independently track both OSu loss and methionine oxidation[5].

Materials Required:
  • Z-Met-OSu and Z-Ala-OSu (Controls)

  • Anhydrous DMSO (Stored over 4Å molecular sieves)

  • 100 mM Sodium Phosphate Buffers (pH 6.0, 7.4, and 8.5)

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)

Step-by-Step Methodology:
  • Baseline Establishment (T=0): Prepare a 10 mM stock solution of Z-Met-OSu in anhydrous DMSO. Causality: DMSO prevents premature hydrolysis, establishing a pristine [M+H]⁺ baseline for the intact ester and confirming the absence of pre-existing sulfoxide impurities.

  • Reaction Initiation: Dilute the stock 1:100 into the target phosphate buffers (final concentration 100 µM) at 25 °C. Vortex immediately.

  • Kinetic Sampling & Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately inject it into 50 µL of the Quenching Solution (1% TFA/ACN). Causality: The sudden drop in pH protonates the leaving group and neutralizes hydroxide ions, instantly freezing the hydrolysis reaction to prevent artifactual degradation during the LC-MS queue.

  • LC-MS Analysis: Inject 5 µL onto a C18 RP-HPLC column coupled to an ESI-MS.

    • Gradient: 5% to 95% ACN (0.1% Formic Acid) over 10 minutes.

  • Data Processing & Validation:

    • Monitor the disappearance of the intact Z-Met-OSu peak.

    • Track the appearance of Z-Met-OH (Hydrolysis marker: -97 Da shift corresponding to loss of OSu and gain of OH).

    • Track the appearance of Z-Met(O)-OSu (Oxidation marker: +16 Da shift)[2].

Experimental Workflow Diagram

LCMS_Workflow Step1 1. Stock Prep (Anhydrous DMSO) Step2 2. Buffer Incubation (pH 6.0 - 8.5) Step1->Step2 Dilute 1:100 Step3 3. Acid Quench (1% TFA in ACN) Step2->Step3 Aliquot over time Step4 4. LC-MS Analysis (ESI+ Mode) Step3->Step4 Freeze kinetics

Fig 2: Self-validating kinetic sampling workflow for active ester stability.

Best Practices for Handling Z-Met-OSu

Based on the comparative data, application scientists should adopt the following operational standards when utilizing Z-Met-OSu:

  • Solvent Selection: Always reconstitute Z-Met-OSu in strictly anhydrous, peroxide-free solvents (e.g., HPLC-grade DMF or DMSO stored over molecular sieves). Ethers (like THF or Dioxane) must be tested for peroxides prior to use to prevent rapid thioether oxidation.

  • pH Optimization: When coupling in aqueous mixtures, maintain the pH strictly between 7.2 and 7.5. Pushing the pH to 8.0+ to increase amine nucleophilicity will exponentially accelerate OSu hydrolysis, resulting in massive reagent loss[5].

  • Deprotection Planning: Do not plan synthetic routes that require standard Pd/C hydrogenolysis if the Z-Met-OSu building block is utilized, unless specialized liquid-phase cleavage protocols are employed[3].

References

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry Source: Journal of Young Investigators (JYI) URL:[Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) Source: RSC Advances URL:[Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: MDPI Molecules URL:[Link]

  • Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry Source: ResearchGate / Journal of the American Society for Mass Spectrometry URL:[Link]

  • Method for liquid-phase synthesis of acetyl hexapeptide-8 (CN113845586B)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling Z-Met-osu: Essential Safety Protocols and Disposal

The safe handling of reactive chemical reagents is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for the use of Z-Met-osu (N-Benzyloxycarbonyl-L-methionine N-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling of reactive chemical reagents is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for the use of Z-Met-osu (N-Benzyloxycarbonyl-L-methionine N-hydroxysuccinimide ester), a valuable reagent in bioconjugation and peptide synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success.

Understanding the Risks: The Chemistry of Z-Met-osu

Z-Met-osu is an activated ester. The N-hydroxysuccinimide leaving group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond.[1] However, this reactivity also presents potential hazards. The primary concerns when handling Z-Met-osu and other NHS esters are:

  • Moisture Sensitivity: NHS esters readily react with water, leading to hydrolysis of the ester. This not only deactivates the reagent but can also alter the pH of the local environment.[1] Proper storage and handling are critical to minimize exposure to moisture.[3][4]

  • Skin and Eye Irritation: As with many reactive chemical compounds, Z-Met-osu may cause skin and eye irritation upon contact.[5][6]

  • Inhalation: Inhalation of the powdered form can cause respiratory tract irritation.[3][5]

  • Sensitization: Some individuals may develop sensitization to NHS esters with repeated exposure.[6]

Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE) for Z-Met-osu

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Z-Met-osu, with explanations rooted in the chemical nature of the reagent.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of Z-Met-osu solutions or airborne powder, which can cause eye irritation.[3][7] For high-risk operations, a face shield worn over goggles is recommended.[7][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact.[8][9] It is crucial to select gloves that are resistant to the solvents used to dissolve Z-Met-osu, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from spills and contamination.[9][10]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3][7] Always consult your institution's environmental health and safety (EHS) office for specific guidance on respiratory protection.
Footwear Closed-toe shoes.Protects feet from spills.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure personal safety.

Donning PPE: A Deliberate Approach
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don your chemical splash goggles.

  • Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Handling Z-Met-osu: A Workflow for Minimizing Exposure

The following workflow is designed to minimize exposure and maintain the integrity of the reagent.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_Materials Gather all necessary materials (Z-Met-osu, anhydrous solvent, vials, etc.) Don_PPE Don appropriate PPE Gather_Materials->Don_PPE Work_in_Hood Work in a certified chemical fume hood Don_PPE->Work_in_Hood Weigh_Solid Carefully weigh the solid Z-Met-osu Work_in_Hood->Weigh_Solid Dissolve Dissolve in a suitable anhydrous solvent (e.g., DMSO, DMF) Weigh_Solid->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate Dispose_Waste Dispose of waste in designated chemical waste containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE correctly Dispose_Waste->Doff_PPE Hand_Hygiene Wash hands thoroughly Doff_PPE->Hand_Hygiene

Safe Handling Workflow for Z-Met-osu
Doffing PPE: Preventing Contamination
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or dispose of it if it is single-use.

  • Eye Protection: Remove your goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of Z-Met-osu and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused Z-Met-osu powder and any materials contaminated with the solid (e.g., weighing paper, gloves) should be placed in a clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions of Z-Met-osu and any contaminated solvents should be collected in a designated hazardous waste container for organic solvents. Do not pour chemical waste down the drain.[11][12]

  • Empty Containers: Empty Z-Met-osu containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult EHS: Always adhere to the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety office.[12][13] Many institutions offer chemical waste pickup services.[11][12]

By understanding the chemical nature of Z-Met-osu and adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this valuable reagent in their work, fostering a culture of safety and scientific excellence.

References

  • Time and Date. (n.d.). Current time in Columbus, OH, US.
  • Benchchem. (n.d.). The Researcher's Guide to N-Hydroxysuccinimide (NHS) Ester Reagents: Storage, Handling, and Application.
  • Apollo Scientific. (n.d.). Acetic acid N-hydroxysuccinimide ester Safety Data Sheet.
  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
  • Dempsey, D. R., et al. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Protein Science, 26(10), 2056-2063.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • AAPPTec. (n.d.). Z-Gly-OSu Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). N-(Benzyloxycarbonyloxy)succinimide Safety Data Sheet.
  • Advanced ChemTech. (n.d.). Z-OSu.
  • Benchchem. (n.d.). Z-Lys(Z)-OSu: A Comprehensive Technical Guide to Chemical Properties and Structure Elucidation.
  • Oregon State University. (n.d.). Safety Data Sheets - Environmental Health and Safety.
  • The Ohio State University. (n.d.). Safety Data Sheets | Ohioline.
  • The Ohio State University Veterinary Medical Center. (n.d.). Medication Disposal.
  • Ohio State Health & Discovery. (2025, April 20). 3 ways to safely throw away old medicine that's unused or expired.
  • The Ohio State University. (n.d.). Waste Disposal | CFAES Safety and Compliance.
  • Merck. (n.d.). Z(2-Cl)-OSu MSDS - 851057.
  • NextSDS. (n.d.). Z-SAR-OSU — Chemical Substance Information.
  • The Ohio State University. (n.d.). Waste Chemical Disposal | Environmental Health and Safety.
  • The Lantern. (2016, October 27). Medication Disposal Day aims to tackle drug misuse among Ohio State students.

Sources

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